Product packaging for (+)-2,5-Dimethoxyamphetamine(Cat. No.:CAS No. 58993-80-9)

(+)-2,5-Dimethoxyamphetamine

Cat. No.: B12768763
CAS No.: 58993-80-9
M. Wt: 195.26 g/mol
InChI Key: LATVFYDIBMDBSY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-2,5-Dimethoxyamphetamine ((+)-2,5-DMA) is a synthetic compound belonging to the substituted amphetamine and phenethylamine classes . It is the parent molecule of the DOx series of designer drugs, which are known for their activity on the central nervous system . This enantiopure compound is supplied as a high-purity hydrochloride salt to ensure consistent and reliable results in analytical and experimental settings. Research Applications and Value This chemical is a valuable tool in scientific research, primarily in the fields of neuropharmacology and forensic toxicology. It serves as a key reference standard for the qualitative and quantitative analysis of novel psychoactive substances (NPS) in biological matrices using confirmatory techniques like GC-MS or LC-MS/MS . Pharmacological studies indicate that 2,5-DMA acts as a low-potency partial agonist at the serotonin 5-HT2A receptor, which is a primary target for psychedelic and hallucinatory substances . Its dramatically reduced receptor potency compared to its 4-substituted analogues (such as DOM or DOB) makes it a compound of interest for studying structure-activity relationships (SAR) within the phenethylamine class . Furthermore, despite its low psychedelic potency, research suggests it may exhibit significant anti-inflammatory properties, highlighting its potential for investigating non-psychedelic therapeutic pathways mediated by the 5-HT2A receptor . Mechanism of Action The primary mechanism of action of this compound is via its interaction with the serotonergic system. It functions as a partial agonist at the 5-HT2A receptor, with studies reporting an affinity (Ki) in the range of 211 to 2,502 nM . Unlike some other amphetamine derivatives, it does not appear to significantly bind to or inhibit the monoamine transporters (SERT, NET, DAT) or monoamine oxidase enzymes (MAO-A/B), suggesting its effects are primarily receptor-mediated rather than through monoamine release . Early animal studies specifically concluded that the racemic mixture of 2,5-DMA acts directly on 5-HT receptors, rather than indirectly by releasing serotonin . Handling and Safety The safety profile and toxicology of this compound in humans have not been formally established in scientific literature . As with all research chemicals, appropriate safety precautions must be taken when handling this compound. Disclaimer This product is strictly for professional research purposes in controlled laboratory environments. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring their compliance with all local, state, and federal regulations regarding the purchase, storage, and use of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B12768763 (+)-2,5-Dimethoxyamphetamine CAS No. 58993-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58993-80-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1

InChI Key

LATVFYDIBMDBSY-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (+)-2,5-Dimethoxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of (+)-2,5-Dimethoxyamphetamine ((+)-2,5-DMA), a compound of significant interest in medicinal chemistry and pharmacological research. The document details two core strategies: asymmetric synthesis employing a chiral auxiliary and classical chemical resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Asymmetric Synthesis via Chiral Auxiliary

A robust method for the asymmetric synthesis of phenylisopropylamines, including 2,5-DMA, involves the use of an optically active chiral auxiliary, such as (S)-α-methylbenzylamine. This approach introduces chirality early in the synthetic sequence, directing the formation of the desired stereocenter. The overall process involves three key steps: reductive amination of a prochiral ketone, followed by separation of diastereomers and subsequent removal of the chiral auxiliary.

Synthetic Pathway

The asymmetric synthesis commences with the reaction of 2,5-dimethoxyphenylacetone with (S)-α-methylbenzylamine to form a chiral imine intermediate. This intermediate is then stereoselectively reduced to yield a mixture of diastereomeric amines. Subsequent hydrogenolysis cleaves the chiral auxiliary, affording the target enantiomer, (+)-2,5-DMA.

Asymmetric_Synthesis cluster_0 Asymmetric Synthesis of (+)-2,5-DMA 2_5_DMA_ketone 2,5-Dimethoxyphenylacetone imine Chiral Imine Intermediate 2_5_DMA_ketone->imine Condensation chiral_aux (S)-α-Methylbenzylamine chiral_aux->imine diastereomers N-((S)-α-Phenylethyl)- (S)-2,5-DMA (major) + N-((S)-α-Phenylethyl)- (R)-2,5-DMA (minor) imine->diastereomers Reduction (e.g., H₂, Pd/C) final_product This compound diastereomers->final_product Hydrogenolysis (e.g., H₂, Pd(OH)₂/C)

Figure 1: Asymmetric synthesis pathway for (+)-2,5-DMA.
Experimental Protocol

The following protocol is adapted from the general method described for the synthesis of optically active phenylisopropylamines.[1]

Step 1: Reductive Amination of 2,5-Dimethoxyphenylacetone

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2,5-dimethoxyphenylacetone (1 equivalent) and (S)-α-methylbenzylamine (1 equivalent) in toluene (B28343).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully evaporate the toluene under reduced pressure to yield the crude imine.

  • Dissolve the crude imine in a suitable solvent such as ethanol.

  • Add a palladium on carbon catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at low pressure until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

  • Evaporate the solvent under reduced pressure to obtain the crude mixture of N-((S)-α-phenylethyl)-2,5-dimethoxyamphetamine diastereomers.

Step 2: Hydrogenolysis to Remove the Chiral Auxiliary

  • Dissolve the crude mixture of diastereomers in methanol (B129727).

  • Add Pearlman's catalyst (palladium hydroxide (B78521) on carbon, 20% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere at a slightly elevated pressure (e.g., 50 psi) for 24-48 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by acid-base extraction followed by crystallization of the hydrochloride salt to yield this compound hydrochloride.

Quantitative Data

The following table summarizes the expected quantitative data for the asymmetric synthesis of a series of phenylisopropylamines as described in the foundational patent.[1] Specific yields and enantiomeric purities for 2,5-DMA may vary.

ParameterValueReference
Yield of N-(α-phenylethyl)phenylisopropylamine intermediates Up to 70%[1]
Overall Yield of Optically Active Phenylisopropylamine Approximately 60%[1]
Enantiomeric Purity 96 - 99%[1]

Chiral Resolution of Racemic 2,5-Dimethoxyamphetamine

An alternative and widely used method for obtaining enantiomerically pure compounds is the classical resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Resolution Workflow

The process begins with the synthesis of racemic 2,5-DMA. The racemate is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. Due to their differential solubility in a chosen solvent, one diastereomer preferentially crystallizes and can be isolated. The purified diastereomeric salt is then treated with a base to liberate the free amine, yielding the desired enantiomer.

Chiral_Resolution cluster_1 Chiral Resolution of (±)-2,5-DMA racemic_dma (±)-2,5-Dimethoxyamphetamine diastereomeric_salts Mixture of Diastereomeric Salts ((+)-2,5-DMA)-(+)-tartrate & ((-)-2,5-DMA)-(+)-tartrate racemic_dma->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization isolated_salt Isolated Diastereomeric Salt (less soluble) fractional_crystallization->isolated_salt mother_liquor Mother Liquor (contains more soluble diastereomer) fractional_crystallization->mother_liquor basification Basification isolated_salt->basification final_product This compound basification->final_product

Figure 2: General workflow for the chiral resolution of racemic 2,5-DMA.
Experimental Protocol

Step 1: Synthesis of Racemic 2,5-Dimethoxyamphetamine

A common route to racemic 2,5-DMA involves the reduction of 2,5-dimethoxyphenyl-2-nitropropene.

  • Prepare 2,5-dimethoxyphenyl-2-nitropropene via a Henry condensation between 2,5-dimethoxybenzaldehyde (B135726) and nitroethane.

  • In a suitable reaction vessel, suspend lithium aluminum hydride (LAH) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Slowly add a solution of 2,5-dimethoxyphenyl-2-nitropropene in the same solvent to the LAH suspension.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting salts and wash thoroughly with the ethereal solvent.

  • Dry the combined organic phases over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield racemic 2,5-DMA as an oil.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

  • Dissolve the racemic 2,5-DMA (1 equivalent) in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, in the same hot solvent.

  • Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold solvent.

  • The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.

Step 3: Liberation of the Free Amine

  • Suspend the purified diastereomeric salt in water.

  • Add a strong base, such as a concentrated sodium hydroxide solution, until the pH is highly alkaline (pH > 12).

  • Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Further purification can be achieved by converting the free base to its hydrochloride salt and recrystallizing.

Quantitative Data

The efficiency of a chiral resolution is highly dependent on the specific amine, resolving agent, and crystallization conditions. The following table provides a general overview of the expected outcomes.

ParameterExpected ValueNotes
Yield of Diastereomeric Salt < 50% (for one enantiomer)Theoretically, the maximum yield for the salt of one enantiomer is 50%.
Enantiomeric Excess (ee) Variable, can approach >98% with recrystallizationThe initial ee of the crystallized salt depends on the separation factor of the diastereomers.

Conclusion

Both asymmetric synthesis and chiral resolution represent viable and effective strategies for obtaining enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and desired final purity. The asymmetric approach offers the potential for higher overall yields by avoiding the inherent 50% loss of the undesired enantiomer in a classical resolution. However, chiral resolution is often simpler to implement at a laboratory scale and can be highly effective when optimized. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers engaged in the synthesis and development of chiral phenethylamines.

References

The Agonist Action of (+)-2,5-Dimethoxyamphetamine at Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine and a potent hallucinogen that primarily exerts its effects through interaction with serotonin (B10506) (5-HT) receptors. This technical guide provides an in-depth analysis of the mechanism of action of DOM at these receptors, with a particular focus on the 5-HT2A receptor, its principal target. The document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved. Much of the detailed mechanistic understanding has been derived from studies of its close structural and functional analog, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which will be referenced accordingly.

Introduction

Substituted phenethylamines, including this compound (DOM), represent a class of psychoactive compounds with significant effects on the central nervous system.[1][2] Their hallucinogenic properties are primarily attributed to their agonist activity at serotonin 5-HT2A receptors.[1][3][4][5] Understanding the precise molecular interactions and downstream signaling cascades initiated by these compounds is crucial for neuropharmacology research and the development of novel therapeutics targeting the serotonergic system. This guide focuses on the mechanism of action of DOM, a prototypical psychedelic agent, at serotonin receptors.

Receptor Binding Profile of this compound and Analogs

DOM and its analogs exhibit a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). The iodinated analog, DOI, is one of the most extensively studied agonists used to probe 5-HT2A receptor function and is often used as a reference compound.[6][7]

Quantitative Binding Affinity Data

The binding affinities (Ki) of DOM and the closely related compound DOI for various serotonin receptors are summarized in the table below. These values, typically determined through competitive radioligand binding assays, indicate the concentration of the drug required to displace 50% of a specific radioligand from the receptor. A lower Ki value signifies a higher binding affinity.

CompoundReceptorRadioligandTissue/Cell LineKi (nM)Reference
(+/-)-DOI5-HT2A[125I]DOIRat Brain Sections~4[8]
R-125I-DOI5-HT2R-125I-DOINot Specified1.26[9]
(+)-DOI5-HT2A[3H]ketanserinCHO-K1 cells-[10]
(+/-)-DOI5-HT2C[125I]DOIChoroid PlexusHigh Affinity[8]
25H-NBOMe5-HT2A[3H]ketanserinHEK293 cells1.9[1]
25H-NBOMe5-HT2C[3H]mesulergineHEK293 cells24.3[1]
25H-NBOMe5-HT2B[3H]5-HTHEK293 cells126[1]

Note: Data for DOM is often presented in the context of its more widely studied analog, DOI. "25H-NBOMe" is another closely related phenethylamine.

Functional Activity at Serotonin Receptors

DOM and DOI act as agonists or partial agonists at 5-HT2 receptors. This means they not only bind to the receptor but also activate it, initiating a cellular response.

G Protein-Coupled Signaling

The 5-HT2 family of receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[11][12][13][14] Activation of the 5-HT2A receptor by an agonist like DOM leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][14][15] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11][15] This signaling cascade is a hallmark of 5-HT2A receptor activation.[11]

G_Protein_Signaling_Pathway DOM (+)-DOM HTR2A 5-HT2A Receptor DOM->HTR2A Binds & Activates Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.
β-Arrestin Recruitment and Signaling

In addition to G protein-dependent signaling, agonist binding to GPCRs can also initiate G protein-independent signaling pathways mediated by β-arrestins.[16][17][18] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[17][19][20] This recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[16][18][19] Studies have shown that agonists like DOI can induce β-arrestin recruitment to the 5-HT2A receptor.[17]

Beta_Arrestin_Pathway DOM (+)-DOM HTR2A 5-HT2A Receptor DOM->HTR2A Activates GRK GRK HTR2A->GRK Recruits P_HTR2A Phosphorylated 5-HT2A Receptor GRK->HTR2A Phosphorylates Beta_Arrestin β-Arrestin P_HTR2A->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade Scaffolds Signaling_Outcomes Distinct Signaling Outcomes MAPK_Cascade->Signaling_Outcomes

β-Arrestin Recruitment and Signaling at the 5-HT2A Receptor.

Experimental Protocols

The characterization of the interaction between (+)-DOM and serotonin receptors involves a variety of in vitro assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. A common protocol for the 5-HT2A receptor is a competitive binding assay using a radiolabeled antagonist, such as [3H]ketanserin.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).[10][21]

  • Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled competitor drug ((+)-DOM).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[21]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[21]

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[21]

Binding_Assay_Workflow A Membrane Preparation (e.g., from 5-HT2A expressing cells) B Incubation (Membranes + Radioligand + Competitor) A->B C Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

References

An In-depth Technical Guide on the 5-HT2A Receptor Partial Agonist Activity of (+)-2,5-Dimethoxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological activity of (+)-2,5-Dimethoxyamphetamine (DOB) as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for both therapeutic agents and psychedelic compounds. Understanding the nuanced interactions of ligands like DOB is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

Quantitative Pharmacological Data

The partial agonist activity of (+)-DOB at the 5-HT2A receptor is characterized by its binding affinity (Ki), functional potency (EC50), and intrinsic activity (Emax). These parameters quantify the ligand's ability to bind to the receptor, elicit a functional response, and the maximum response achievable relative to the endogenous agonist, serotonin.

ParameterValue (nM)Description
Binding Affinity (Ki) 59 nMRepresents the concentration of DOB required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.[1]
Functional Potency (EC50) 2-990 nMIndicates the concentration of DOB that produces 50% of its maximal effect in a functional assay, such as inositol (B14025) phosphate (B84403) accumulation or calcium mobilization. The wide range reflects variations in experimental systems.[2]
Intrinsic Activity (Emax) Partial AgonistThe maximal effect produced by DOB is lower than that of the full agonist serotonin. The specific percentage of maximal response can vary depending on the signaling pathway and cell system being studied.

Core Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like DOB initiates a cascade of intracellular signaling events. The two primary pathways are the canonical Gq/11-mediated pathway and the β-arrestin-dependent pathway. The balance of activation between these pathways can be ligand-specific, a phenomenon known as biased agonism.[3][4]

Canonical Gq/11 Signaling Pathway

The 5-HT2A receptor primarily couples to Gq/11 proteins.[3][5][6][7][8][9][10][11] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC).[3][5][6][7][8][11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][7][8][12] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5][8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[3][5][7][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DOB (+)-DOB Receptor 5-HT2A Receptor DOB->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response PKC->Response Leads to

Canonical 5-HT2A Gq/11 Signaling Pathway.
β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[3][13][14] β-arrestin binding can lead to receptor desensitization and internalization, effectively dampening G protein-mediated signaling.[3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][13]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor 5-HT2A-R Agonist->Receptor Binds GRK GRK Receptor->GRK Activates P_Receptor Phosphorylated 5-HT2A-R GRK->Receptor Phosphorylates BetaArrestin β-Arrestin P_Receptor->BetaArrestin Recruits Complex Receptor-β-Arrestin Complex BetaArrestin->Complex Internalization Internalization & Desensitization Complex->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Complex->MAPK_Cascade Scaffolds Signaling G-Protein Independent Signaling MAPK_Cascade->Signaling

5-HT2A Receptor β-Arrestin Signaling.

Detailed Experimental Protocols

The characterization of (+)-DOB's activity at the 5-HT2A receptor relies on a suite of in vitro pharmacological assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of (+)-DOB for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2A receptor.[8]

  • Radioligand: [3H]Ketanserin, a high-affinity 5-HT2A antagonist.[8]

  • Reference Compound: Unlabeled Ketanserin for determining non-specific binding.[8]

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer with appropriate ions.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor and isolate the membrane fraction by centrifugation.

  • Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound (+)-DOB.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow Start Start PrepMembranes Prepare 5-HT2A Receptor Membranes Start->PrepMembranes Incubate Incubate Membranes with [3H]Ketanserin & (+)-DOB PrepMembranes->Incubate Filter Separate Bound/Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity with Scintillation Counter Filter->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the agonist activity of a compound.

Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12]

  • Labeling Agent: [3H]myo-inositol.[15]

  • Stimulation Buffer: Buffer containing LiCl to inhibit inositol monophosphatase.[15]

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Detection System: HTRF®-based IP-One assay kit or ion-exchange chromatography.[12]

Protocol:

  • Cell Labeling: Incubate cells with [3H]myo-inositol to label the cellular phosphoinositide pools.[15]

  • Compound Stimulation: Wash the cells and then stimulate them with varying concentrations of (+)-DOB or a reference agonist in the presence of LiCl.[15]

  • Cell Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification: Measure the amount of accumulated [3H]inositol phosphates using an appropriate method (e.g., HTRF®, scintillation counting after chromatographic separation).

  • Data Analysis: Plot the amount of IP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Flux Assay

This high-throughput functional assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.

Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling in a high-throughput format.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12][16]

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation).[12]

Protocol:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Use the fluorescence plate reader's integrated liquid handler to add varying concentrations of (+)-DOB to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the kinetic calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 and Emax.

References

The Pharmacokinetic Profile and Blood-Brain Barrier Permeability of (+)-2,5-Dimethoxyamphetamine (DOM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (DOM), a substituted alpha-methylphenethylamine, is a potent psychedelic compound. Understanding its pharmacokinetic profile and ability to penetrate the blood-brain barrier (BBB) is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of DOM, with a specific focus on its interaction with the blood-brain barrier. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Introduction

This compound, commonly known as DOM, belongs to the phenethylamine (B48288) class of psychoactive compounds. Its psychedelic effects are primarily mediated by its agonist activity at serotonin (B10506) 5-HT2A receptors. The potency of DOM is significantly greater than its parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), highlighting the critical role of the methyl group at the fourth position of the aromatic ring. A thorough understanding of its pharmacokinetic properties is essential for predicting its therapeutic and toxicological effects.

Pharmacokinetics of this compound

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, general data for designer amphetamines suggest a plasma half-life of approximately 5-10 hours. The following table summarizes the available quantitative data for DOM and its parent compound, 2,5-DMA.

Table 1: Summary of Available Pharmacokinetic and In Vivo Data

ParameterCompoundValueSpeciesSource
Plasma Half-life (t½) Designer Amphetamines (general)~ 5 - 10 hoursNot Specified[1]
Brain/Plasma Ratio 2,5-DMALowest among its homologuesRodentsNot Specified
Relative Potency DOM vs. 2,5-DMA> 10x more potentNot Specified[1]

Blood-Brain Barrier Penetration

The psychoactive effects of DOM necessitate its ability to cross the blood-brain barrier. While direct quantitative studies on DOM's BBB penetration are limited, it is understood that as a lipophilic small molecule, it can traverse this barrier. The parent compound, 2,5-DMA, is known to cross the BBB in rodents, although it exhibits the lowest brain-to-plasma ratio among its homologues. The addition of the methyl group in DOM is expected to increase its lipophilicity and potentially enhance its brain penetration.

Metabolism

The primary route of metabolism for DOM involves the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal isoenzyme responsible for its biotransformation. The main metabolic pathway is hydroxylation of the methyl group at the 4-position of the phenyl ring. O-demethylation is another significant metabolic route for related compounds.

Signaling Pathway of DOM Metabolism

DOM_Metabolism DOM This compound (DOM) CYP2D6 CYP2D6 DOM->CYP2D6 Hydroxylation Metabolite Hydroxy-DOM Excretion Excretion Metabolite->Excretion CYP2D6->Metabolite

Caption: Metabolic pathway of this compound (DOM) via CYP2D6.

Experimental Protocols

This section outlines generalized experimental protocols for investigating the pharmacokinetics and blood-brain barrier penetration of this compound. These protocols are based on standard methodologies used for similar compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of (+)-DOM in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound (DOM)

  • Vehicle (e.g., sterile saline)

  • Sprague-Dawley rats (male, 250-300g)

  • Cannulation supplies (for serial blood sampling)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the study. Fast animals overnight before dosing.

  • Dosing: Administer a single intravenous (IV) or oral (PO) dose of DOM (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify DOM concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing DOM Administration (IV or PO) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro CYP2D6 Metabolism Assay

Objective: To determine the role of CYP2D6 in the metabolism of (+)-DOM.

Materials:

  • This compound (DOM)

  • Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • CYP2D6-specific inhibitor (e.g., quinidine)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM or CYP2D6 supersomes, potassium phosphate buffer, and DOM in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Inhibitor Study (optional): Repeat the experiment in the presence of a CYP2D6-specific inhibitor to confirm the enzyme's role.

  • Sample Preparation: Centrifuge the terminated reaction mixture and collect the supernatant.

  • Analysis: Analyze the supernatant for the formation of metabolites (e.g., hydroxy-DOM) using LC-MS/MS.

Conclusion

The pharmacokinetic profile of this compound is characterized by its ability to cross the blood-brain barrier and its metabolism primarily by CYP2D6-mediated hydroxylation. While specific quantitative data on its pharmacokinetic parameters remain to be fully elucidated, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. Further studies, particularly those employing radiolabeled DOM, are warranted to provide a more detailed understanding of its distribution and disposition in the body. This knowledge will be invaluable for both understanding its psychoactive properties and for the potential development of novel CNS-targeted therapies.

References

In Vivo Metabolism and Metabolite Identification of (+)-2,5-Dimethoxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (2,5-DMA) is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine classes. Understanding its in vivo metabolism is crucial for comprehending its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-2,5-DMA, methods for metabolite identification, and detailed experimental protocols for their quantification. The primary metabolic transformations involve O-demethylation at the 2- and 5-positions of the phenyl ring, a process largely mediated by the cytochrome P450 enzyme CYP2D6. Minor pathways may include hydroxylation. This guide synthesizes available data on these processes and offers detailed methodologies for the extraction and analysis of 2,5-DMA and its metabolites from biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

This compound (2,5-DMA) is a substituted amphetamine that serves as a parent compound for a range of psychedelic substances known as the DOx series. While 2,5-DMA itself is reported to have limited psychoactive effects in humans, its metabolic fate is of significant interest to researchers in pharmacology, toxicology, and drug development. The biotransformation of 2,5-DMA can lead to the formation of active metabolites or compounds with different toxicological properties. This guide details the current understanding of the in vivo metabolism of (+)-2,5-DMA and provides practical, in-depth protocols for the identification and quantification of its metabolites.

Metabolic Pathways

The in vivo metabolism of (+)-2,5-DMA primarily occurs in the liver and involves Phase I and Phase II reactions.

Phase I Metabolism

The major Phase I metabolic pathways for (+)-2,5-DMA are O-demethylation. These reactions are predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6.[1]

  • O-Demethylation: The methoxy (B1213986) groups at the 2- and 5-positions of the aromatic ring are susceptible to enzymatic cleavage, leading to the formation of two primary phenolic metabolites:

    • 2-Hydroxy-5-methoxyamphetamine (HMA)

    • 5-Hydroxy-2-methoxyamphetamine (HMA)

Studies on analogous 2,5-dimethoxy-substituted amphetamines, such as 4-chloro-2,5-dimethoxyamphetamine (DOC), have shown that O-demethylation occurs at both the 2- and 5-positions.[2] For other related compounds, O-demethylation is also a major metabolic route.[3]

dot

Phase I Metabolic Pathways of (+)-2,5-DMA.
Phase II Metabolism

The phenolic metabolites formed during Phase I can undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate their excretion. These reactions typically involve:

  • Glucuronidation: Attachment of a glucuronic acid moiety.

  • Sulfation: Addition of a sulfonate group.

Metabolites of the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) have been observed to be partly excreted as glucuronide and/or sulfate (B86663) conjugates.[2]

dot

Phase II Conjugation of 2,5-DMA Metabolites.

Quantitative Data on Metabolites

While the metabolic pathways of (+)-2,5-DMA have been inferred from studies on structurally related compounds, specific quantitative data on the in vivo concentrations of its metabolites are not extensively available in the published literature. The majority of quantitative studies have focused on more potent, 4-substituted analogues of 2,5-DMA. The following table presents a summary of analytical methods used for the detection of 2,5-DMA in various biological matrices, which is a prerequisite for future quantitative studies.

AnalyteBiological MatrixAnalytical MethodLimit of Quantification (LOQ)Reference
2,5-DMAPlasma, Urine, HairGC-MSNot Determined(Marvi et al., 2023)
2,5-DMABloodCE-DAD4300 ng/mL(Marvi et al., 2023)
2,5-DMAUrineCE-MS4.0 ng/mL(Marvi et al., 2023)
2,5-DMAPlasma, UrineLC-MS/MS10.0 ng/mL(Marvi et al., 2023)

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of (+)-2,5-DMA and its metabolites from biological samples, primarily urine and plasma. These protocols are based on established methods for amphetamine-like substances.

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix and the subsequent analytical technique.

This protocol is suitable for the extraction of 2,5-DMA and its metabolites for GC-MS analysis.

  • Sample Aliquoting: Pipette 1-5 mL of urine into a glass test tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 2,5-DMA).

  • Alkalinization: Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., 5.0 N NaOH or ammonium (B1175870) hydroxide).

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., n-chlorobutane or a mixture of hexane (B92381) and ethyl acetate).

  • Mixing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for derivatization and GC-MS analysis.

dot

LLE_Workflow start Urine Sample alkalinize Alkalinize (pH 9-10) start->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute

Liquid-Liquid Extraction Workflow for Urine Samples.

This protocol is suitable for cleaner extracts and can be used for both GC-MS and LC-MS/MS analysis. A mixed-mode cation exchange polymer-based sorbent is often effective for amphetamine-like compounds.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Pre-treatment: Dilute 1 mL of plasma with 2 mL of the buffer used for conditioning.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1-2 mL of a suitable elution solvent (e.g., a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (B78521) (80:20:2 v/v/v)).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

dot

SPE_Workflow start Plasma Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analytes dry->elute reconstitute Evaporate & Reconstitute elute->reconstitute

Solid-Phase Extraction Workflow for Plasma Samples.
Analytical Methodologies

GC-MS is a robust technique for the identification and quantification of 2,5-DMA and its metabolites, often requiring derivatization to improve chromatographic properties.

  • Derivatization: The primary amine and hydroxyl groups of 2,5-DMA and its metabolites are polar and require derivatization to increase their volatility and thermal stability. A common derivatization procedure is acetylation.

    • To the dried extract, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

    • Cap the vial and heat at 60-70°C for 20-30 minutes.

    • After cooling, evaporate the excess derivatizing reagents under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

  • GC-MS Parameters (Illustrative):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS offers high sensitivity and specificity for the analysis of 2,5-DMA and its metabolites, often without the need for derivatization.

  • LC-MS/MS Parameters (Illustrative):

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 5-10% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2,5-DMA and its metabolites would need to be determined by infusion of standards.

Conclusion

The in vivo metabolism of this compound is primarily characterized by O-demethylation at the 2- and 5-positions, a process mediated by CYP2D6, followed by Phase II conjugation. While specific in vivo quantitative data for the metabolites of 2,5-DMA are limited in the current literature, the analytical frameworks for their identification and quantification are well-established for related compounds. The detailed experimental protocols for sample extraction using LLE and SPE, and analysis by GC-MS and LC-MS/MS, provide a robust foundation for researchers to conduct further studies to elucidate the complete metabolic profile and pharmacokinetic properties of this compound. Such research is essential for a comprehensive understanding of its biological effects and for the development of analytical methods for its detection in various biological matrices.

References

Chemical properties and stability of (+)-2,5-Dimethoxyamphetamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of (+)-2,5-Dimethoxyamphetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride (DMA HCl). The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

This compound hydrochloride is a salt form of the psychoactive compound 2,5-Dimethoxyamphetamine (B1679032). It is a white solid that is soluble in water.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name 1-(2,5-dimethoxyphenyl)propan-2-amine;hydrochloride[2]
Molecular Formula C₁₁H₁₈ClNO₂[2]
Molecular Weight 231.72 g/mol [2]
Melting Point 108.8 °C[3]
Appearance White powder[3]
Solubility Soluble in water. Soluble in DMF (13 mg/ml), DMSO (5 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml).[1][4]
CAS Number 24973-25-9[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative ¹H NMR spectrum of 2,5-dimethoxyamphetamine HCl in D₂O shows characteristic peaks corresponding to the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of the analyte is diluted to approximately 10 mg/mL in deuterium (B1214612) oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used for referencing (0 ppm).[3] The spectrum is acquired on a 400 MHz NMR spectrometer with a spectral width sufficient to cover the expected chemical shifts (e.g., -3 to 13 ppm).[3][5] A 90° pulse angle and a delay of 45 seconds between pulses are used to ensure full relaxation.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a standard method for the identification of 2,5-dimethoxyamphetamine. The mass spectrum shows a characteristic fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A solution of the analyte is prepared at a concentration of approximately 1 mg/mL after base extraction into an organic solvent like chloroform.[3][6] The analysis is performed on an Agilent gas chromatograph (or equivalent) with a mass selective detector.[3][6] A DB-1 MS capillary column (30m x 0.25 mm x 0.25 µm) is typically used with helium as the carrier gas at a flow rate of 1 mL/min.[3][6] The injector temperature is set to 280°C.[3][6] A typical oven temperature program starts at 100°C for 1 minute, ramps up to 300°C at 12°C/min, and holds for 9 minutes.[3] The mass spectrometer is operated in scan mode over a mass range of 30-550 amu.[3][6]

Infrared (IR) Spectroscopy

The FTIR spectrum of 2,5-dimethoxyamphetamine HCl reveals characteristic absorption bands for its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The spectrum is obtained using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[6] Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.[6]

Stability Profile

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies typically involve exposing the drug substance to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

  • Oxidation: 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and any degradation products.

The following table summarizes the expected stability of amphetamine-like compounds under forced degradation conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Likely to be stableMinimal degradation expected
Base Hydrolysis Likely to be stableMinimal degradation expected
Oxidation Susceptible to oxidationFormation of N-oxides and other oxidation products
Thermal Degradation Generally stable at moderate temperaturesDecomposition at high temperatures
Photodegradation Potential for degradationFormation of colored degradants
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and sealed. The analysis is performed using a calibrated DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to determine thermal events like melting.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A sample is heated in a controlled atmosphere on a precision balance. The change in mass is recorded as a function of temperature. This provides information on thermal stability and decomposition.

Signaling Pathways

2,5-Dimethoxyamphetamine is known to be a serotonin (B10506) 5-HT₂ receptor agonist, with a primary affinity for the 5-HT₂A subtype.[2] The psychedelic effects of related compounds are primarily mediated through the activation of the Gq-coupled signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades DMA (+)-2,5-DMA HCl Receptor 5-HT2A Receptor DMA->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation Beta_arrestin β-Arrestin Receptor->Beta_arrestin Recruitment PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Experimental_Workflow cluster_0 Material Acquisition & Initial Characterization cluster_1 Spectroscopic Confirmation cluster_2 Stability Assessment cluster_3 Data Analysis & Reporting Synthesis Synthesis of (+)-2,5-DMA HCl Purification Purification & Crystallization Synthesis->Purification Initial_ID Initial Identification (Appearance, MP, Solubility) Purification->Initial_ID NMR NMR Spectroscopy Initial_ID->NMR GCMS GC-MS Analysis Initial_ID->GCMS FTIR FTIR Spectroscopy Initial_ID->FTIR Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Initial_ID->Forced_Deg Thermal_Analysis Thermal Analysis (DSC, TGA) Initial_ID->Thermal_Analysis Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis HPLC_Method Stability-Indicating HPLC Method Development Forced_Deg->HPLC_Method HPLC_Method->Data_Analysis Thermal_Analysis->Data_Analysis Report Technical Report Generation Data_Analysis->Report

References

The Historical Context of Alexander Shulgin's Work on 2,5-DMA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific context of Alexander Shulgin's pioneering work on 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). As a foundational compound in the exploration of phenethylamines, 2,5-DMA served as a crucial stepping stone in understanding the structure-activity relationships that govern psychedelic compounds. This document provides a detailed overview of its synthesis, bioassay, and the logical framework of its development, primarily drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story.

Introduction: The Genesis of a Psychedelic Parent Compound

Alexander "Sasha" Shulgin, a prominent biochemist and pharmacologist, is renowned for his systematic exploration of psychoactive compounds.[1] His work, meticulously documented and personally bioassayed, has provided an invaluable resource for the scientific community. 2,5-Dimethoxyamphetamine (2,5-DMA) holds a significant place in this body of work, not for its own potent psychedelic effects, but as the parent compound for the highly potent "DOx" series of psychedelics (e.g., DOM, DOB, DOI).[2][3]

First synthesized in 1939 by Richard Baltzly and Johannes S. Buck, 2,5-DMA's psychoactive properties were later explored by Shulgin.[4] His investigations, detailed in PiHKAL, revealed that while 2,5-DMA itself possessed primarily stimulant and physical effects at the dosages tested, it laid the essential chemical framework for the development of more potent hallucinogens through substitution at the 4-position of the phenyl ring.[4][5] This exploration of the 2,5-dimethoxy substitution pattern was a key advancement in the rational design of psychedelic drugs.[1]

Synthesis of 2,5-DMA Hydrochloride

The synthesis of 2,5-DMA, as described by Shulgin in PiHKAL (entry #54), is a two-step process starting from 2,5-dimethoxybenzaldehyde (B135726). The following protocols are a direct representation of the procedures outlined in his work.[6]

Experimental Protocol: Step 1 - Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene (B7767115)

A solution of 10.0 grams of 2,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid was treated with 6.8 grams of nitroethane and 4.0 grams of anhydrous ammonium (B1175870) acetate.[6] This mixture was heated on a steam bath for 3 hours. Following the reaction, the solvent and excess reagents were removed under vacuum. The resulting residue was suspended in water and extracted with chloroform (B151607). The combined chloroform extracts were evaporated to yield 11.2 grams of impure 1-(2,5-dimethoxyphenyl)-2-nitropropene. Recrystallization from 75 mL of boiling methanol (B129727) afforded 6.7 grams of the purified product with a melting point of 73-75 °C.[6]

Experimental Protocol: Step 2 - Synthesis of 2,5-Dimethoxyamphetamine (2,5-DMA) Hydrochloride

A solution of 17.0 grams of 1-(2,5-dimethoxyphenyl)-2-nitropropene was prepared in 500 mL of anhydrous diethyl ether.[6] This solution was added gradually to a well-stirred suspension of 12.0 grams of lithium aluminum hydride (LAH) in 700 mL of anhydrous diethyl ether. The reaction mixture was then refluxed for 20 hours. After cooling in an ice bath, the excess LAH was quenched by the careful addition of water. A total of 500 mL of water was added, followed by 300 grams of potassium sodium tartrate and sufficient aqueous sodium hydroxide (B78521) to achieve a pH greater than 9. The ether and aqueous phases were separated, and the ether phase was dried with anhydrous magnesium sulfate. After filtering off the drying agent, the clear ether solution was saturated with anhydrous hydrogen chloride gas. The resulting crystalline precipitate of 2,5-dimethoxyamphetamine hydrochloride was collected by filtration, washed with anhydrous diethyl ether, and dried to a constant weight of 16.3 grams.[6] Recrystallization from ethanol (B145695) can be performed for further purification, yielding a product with a melting point of 114-116 °C.[6]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the synthesis and bioassay of 2,5-DMA as reported by Alexander Shulgin.

Table 1: Synthesis of 2,5-DMA Hydrochloride - Reactants and Products

StepReactantMolar Mass ( g/mol )Amount UsedProductMolar Mass ( g/mol )Yield
12,5-Dimethoxybenzaldehyde166.1710.0 g1-(2,5-dimethoxyphenyl)-2-nitropropene223.226.7 g (purified)
Nitroethane75.076.8 g
Anhydrous Ammonium Acetate77.084.0 g
21-(2,5-dimethoxyphenyl)-2-nitropropene223.2217.0 g2,5-Dimethoxyamphetamine HCl231.7116.3 g
Lithium Aluminum Hydride37.9512.0 g

Table 2: Bioassay of 2,5-DMA Hydrochloride - Dosage and Effects

Dosage (Oral)Duration of EffectsOnsetPlateauOffsetAfter-effects
80 - 160 mg6 - 8 hoursNot specifiedNot specifiedNot specifiedNot specified

Source: PiHKAL, Entry #54[6]

Bioassay and Subjective Effects

Shulgin's methodology for bioassay was a cautious and systematic process of self-experimentation, often in the company of a small, trusted group of individuals.[4][7] This involved starting with sub-threshold doses and gradually increasing the dosage in subsequent trials until psychoactive effects were noted. The qualitative nature of these experiences was meticulously documented using the Shulgin Rating Scale.

In the case of 2,5-DMA, Shulgin reported that at a dose of 80 mg of the hydrochloride salt, the effects were primarily physical, including tremors and cardiovascular stimulation, with no significant sensory or psychedelic experiences.[5] Other reports have noted stimulant-like effects at doses as low as 50 mg.[6] The general consensus from Shulgin's work is that 2,5-DMA is not a notable psychedelic on its own.[4][8]

Mandatory Visualizations

Logical Relationship: The Genesis of the DOx Series from 2,5-DMA

The primary historical and scientific significance of 2,5-DMA lies in its role as a precursor to the more potent 4-substituted 2,5-dimethoxyamphetamines, collectively known as the DOx series. The following diagram illustrates this crucial relationship.

DOx_Series_Genesis cluster_precursor Parent Compound cluster_modification Chemical Modification cluster_derivatives Potent Psychedelic Derivatives (DOx Series) 2_5_DMA 2,5-DMA Substitution Substitution at the 4-position 2_5_DMA->Substitution DOM DOM (4-Methyl) Substitution->DOM DOB DOB (4-Bromo) Substitution->DOB DOI DOI (4-Iodo) Substitution->DOI DOC DOC (4-Chloro) Substitution->DOC

Caption: The synthetic pathway from 2,5-DMA to the potent DOx series of psychedelics.

Experimental Workflow: From Synthesis to Bioassay

The following diagram outlines the general experimental workflow that Alexander Shulgin would have employed in his investigation of a new phenethylamine (B48288) compound like 2,5-DMA, from initial synthesis to the final bioassay.

Shulgin_Workflow Start Conceptualization of Target Molecule Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Analysis Structural Analysis (e.g., Melting Point, Anal.) Purification->Analysis Bioassay_Prep Dosage Preparation (Weighing, Encapsulation) Analysis->Bioassay_Prep Bioassay Self-Bioassay (Gradual Dosing) Bioassay_Prep->Bioassay Documentation Documentation of Effects (Shulgin Rating Scale) Bioassay->Documentation End Evaluation and Further Structure-Activity Relationship Studies Documentation->End

Caption: Shulgin's typical experimental workflow for phenethylamine synthesis and bioassay.

Signaling Pathway: 2,5-DMA at the 5-HT2A Receptor

2,5-DMA is a partial agonist at the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[6] The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by the activation of this receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DMA 2,5-DMA Receptor 5-HT2A Receptor DMA->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC

References

The Nexus of Psychedelic Amphetamines: A Technical Guide to (+)-2,5-Dimethoxyamphetamine and the DOx Series

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the chemical relationship, pharmacological properties, and underlying signaling mechanisms of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) and its potent, 4-substituted derivatives, collectively known as the DOx series. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic hallucinogens and their potential therapeutic applications.

Introduction: The Structural Lineage

This compound (2,5-DMA) serves as the foundational scaffold for the DOx series of psychedelic compounds.[1] While 2,5-DMA itself exhibits weak psychedelic activity in humans, the introduction of a substituent at the 4-position of the phenyl ring dramatically enhances its potency and modifies its pharmacological profile.[2] This series includes well-known compounds such as DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo), each possessing unique characteristics in terms of potency, duration of action, and receptor interaction.[3] The core chemical relationship is a classic example of structure-activity relationship (SAR) studies, where systematic modification of a parent compound leads to a family of analogs with a wide spectrum of biological activities.

G cluster_DOx Examples of DOx Compounds 2,5-Dimethoxyamphetamine (2,5-DMA) 2,5-Dimethoxyamphetamine (2,5-DMA) DOx Series DOx Series 2,5-Dimethoxyamphetamine (2,5-DMA)->DOx Series Addition of a 4-position substituent DOM DOM (4-Methyl) DOx Series->DOM DOB DOB (4-Bromo) DOx Series->DOB DOI DOI (4-Iodo) DOx Series->DOI DOET DOET (4-Ethyl) DOx Series->DOET DOC DOC (4-Chloro) DOx Series->DOC

Quantitative Pharmacological Data

The primary molecular target for the psychedelic effects of the DOx series is the serotonin (B10506) 2A receptor (5-HT2A). The affinity (Ki) and functional potency (EC50) of these compounds at the 5-HT2A receptor are critical determinants of their psychedelic activity. The following tables summarize key quantitative data for 2,5-DMA and representative members of the DOx series.

Table 1: Receptor Binding Affinities (Ki) at the Human 5-HT2A Receptor

Compound4-SubstituentKi (nM)Reference(s)
2,5-DMA-H2502[1]
DOM-CH3533[4]
DOB-Br59[4]
DOI-IVaries (sub-nanomolar to low nanomolar)[5]
DOET-C2H5137[4]

Table 2: Functional Potency (EC50) at the Human 5-HT2A Receptor (Inositol Phosphate (B84403) Accumulation)

Compound4-SubstituentEC50 (nM)Reference(s)
2,5-DMA-H160 - 3548[1]
DOM-CH321.9[5]
DOI-ILow nanomolar[5]

Experimental Protocols

Synthesis of 4-Substituted-2,5-dimethoxyamphetamines (DOx Series)

A general synthetic route to the DOx series starting from 2,5-dimethoxybenzaldehyde (B135726) is outlined below. This procedure can be adapted for the synthesis of various 4-substituted analogs.[6]

G A 2,5-Dimethoxybenzaldehyde B Condensation with Nitroethane A->B C 2,5-Dimethoxyphenyl-2-nitropropene B->C D Reduction (e.g., with LiAlH4) C->D E 2,5-Dimethoxyamphetamine (2,5-DMA) D->E F Halogenation or other 4-position substitution E->F G DOx Compound (e.g., DOB, DOC, DOI) F->G

Methodology:

  • Condensation: 2,5-Dimethoxybenzaldehyde is condensed with nitroethane in the presence of a catalyst (e.g., ammonium (B1175870) acetate) to yield 2,5-dimethoxyphenyl-2-nitropropene.

  • Reduction: The resulting nitropropene is reduced to the corresponding amine, this compound (2,5-DMA), using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • 4-Position Substitution: The parent compound, 2,5-DMA, can then be subjected to various electrophilic aromatic substitution reactions to introduce a substituent at the 4-position. For example, bromination with N-bromosuccinimide can yield DOB, and iodination with iodine monochloride can produce DOI.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.[7]

G A Prepare cell membranes expressing 5-HT2A receptors B Incubate membranes with [3H]ketanserin and varying concentrations of test compound A->B C Separate bound from unbound radioligand via filtration B->C D Quantify radioactivity of bound ligand using scintillation counting C->D E Determine IC50 value D->E F Calculate Ki value using the Cheng-Prusoff equation E->F

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]ketanserin and a range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Function

This assay measures the functional activity of compounds at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.[4][8]

Methodology:

  • Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in each fraction corresponding to the different inositol phosphates is determined by scintillation counting.

  • Data Analysis: The concentration-response curve for the accumulation of total inositol phosphates is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists such as the DOx compounds initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9][10]

G DOx Compound DOx Compound 5-HT2A Receptor 5-HT2A Receptor DOx Compound->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation DAG DAG PLC->DAG Hydrolysis of PIP2 IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release

Conclusion

The relationship between this compound and the DOx series provides a compelling case study in medicinal chemistry and pharmacology. The systematic structural modifications of the 2,5-DMA scaffold have yielded a diverse array of potent 5-HT2A receptor agonists. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers investigating the intricate pharmacology of these compounds and their potential as tools to probe the function of the serotonergic system and as leads for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-2,5-Dimethoxyamphetamine in Urine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Protocol for the Sensitive and Selective Quantification of (+)-2,5-Dimethoxyamphetamine in Human Urine using Gas Chromatography-Mass Spectrometry

[City, State] – [Date] – This document provides a detailed protocol for the quantification of this compound ((+)-2,5-DMA), a psychoactive substance, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this compound in a forensic or clinical research setting.

Introduction

This compound is a substituted amphetamine with hallucinogenic properties.[1][2] The accurate and sensitive quantification of 2,5-DMA in biological matrices such as urine is crucial for toxicological investigations, clinical monitoring, and forensic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly specific method for the confirmation and quantification of amphetamines and their derivatives in urine.[3] This protocol outlines a complete workflow, from sample preparation to data analysis, for the reliable determination of (+)-2,5-DMA in urine. The methodology includes a liquid-liquid extraction (LLE) procedure, derivatization to enhance volatility and chromatographic performance, and optimized GC-MS parameters for selective detection.

Experimental Protocol

This protocol is synthesized from established methods for the analysis of amphetamines in urine.[3][4][5][6][7][8][9]

Materials and Reagents
Instrumentation
  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Transfer 1.0 mL of urine sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the internal standard solution ((+)-2,5-DMA-d5, 1 µg/mL in methanol) to each sample, calibrator, and control.

  • Alkalinization: Add 1.0 mL of 1 M NaOH to each tube to adjust the pH to >10. Vortex for 30 seconds. The pH of the biological sample influences the recovery of amphetamines during liquid-liquid extraction.[9]

  • Extraction: Add 5.0 mL of toluene to each tube. Cap and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (toluene) to a clean glass tube.

  • Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a common step in the GC-MS analysis of amphetamines to improve their volatility and thermal stability.[4]

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Reaction: Cap the tubes, vortex briefly, and heat at 70°C for 20 minutes.

  • Final Evaporation: After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (HFBA derivative):

    • (+)-2,5-DMA: Specific quantifying and qualifying ions to be determined from the mass spectrum of the derivatized standard. The mass spectrum of 2,5-DMA is characterized by a base peak at m/z 44 and fragments at m/z 151/152.[2]

    • (+)-2,5-DMA-d5 (IS): Corresponding ions for the deuterated internal standard.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on validation data from similar amphetamine analyses.[4][5][6][7][8]

Table 1: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD) 2 - 10 ng/mL
Limit of Quantification (LOQ) 10 - 25 ng/mL
Linearity Range 25 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC (50 ng/mL) 85 - 115%< 15%
Mid QC (500 ng/mL) 90 - 110%< 10%
High QC (1500 ng/mL) 90 - 110%< 10%

Table 3: Recovery

AnalyteExtraction Recovery
This compound > 85%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard urine_sample->add_is alkalinize 3. Alkalinize (pH > 10) add_is->alkalinize extract 4. Liquid-Liquid Extraction (Toluene) alkalinize->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate1 7. Evaporate to Dryness transfer->evaporate1 add_reagents 8. Add HFBA & Ethyl Acetate evaporate1->add_reagents heat 9. Heat (70°C, 20 min) add_reagents->heat evaporate2 10. Evaporate to Dryness heat->evaporate2 reconstitute 11. Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms_analysis 12. GC-MS Analysis reconstitute->gcms_analysis data_processing 13. Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the quantification of (+)-2,5-DMA in urine.

gcms_process start Sample Injection injector Injector (250°C) start->injector gc_column GC Column (Temperature Programmed) injector->gc_column separation Analyte Separation gc_column->separation Separation based on boiling point & polarity ms_source MS Ion Source (EI) separation->ms_source ionization Ionization & Fragmentation ms_source->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer ion_selection Selected Ion Monitoring mass_analyzer->ion_selection Filtering by m/z detector Detector ion_selection->detector data_system Data System detector->data_system end Chromatogram & Mass Spectrum data_system->end

Caption: Key logical steps in the GC-MS analysis of derivatized 2,5-DMA.

Conclusion

The described GC-MS protocol provides a reliable and sensitive method for the quantification of this compound in human urine. The combination of a robust liquid-liquid extraction, efficient derivatization, and selective mass spectrometric detection ensures high specificity and accuracy, making it suitable for routine analysis in forensic and clinical laboratories. The provided performance characteristics and workflows offer a comprehensive guide for the implementation and validation of this method.

References

Application Notes and Protocols for GC-MS Analysis of 2,5-DMA Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyamphetamine (2,5-DMA) is a substituted amphetamine that requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve its chromatographic behavior and mass spectral characteristics.[1] Derivatization enhances the volatility and thermal stability of 2,5-DMA, leading to improved peak shape, increased sensitivity, and the generation of characteristic mass fragments suitable for identification and quantification.[2] This document provides detailed application notes and protocols for two common and effective derivatization techniques for 2,5-DMA: acylation with pentafluoropropionic anhydride (B1165640) (PFPA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A section on chiral derivatization is also included for enantiomeric separation.

Acylation with Pentafluoropropionic Anhydride (PFPA)

Acylation of the primary amine group of 2,5-DMA with PFPA is a robust and widely used derivatization method. The resulting pentafluoropropionyl derivative is more volatile and produces a mass spectrum with characteristic fragments, facilitating unambiguous identification.[1]

Experimental Protocol: PFPA Derivatization

Materials:

  • 2,5-DMA standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (anhydrous)

  • Pyridine (B92270) (optional, as a catalyst)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the 2,5-DMA sample is free of water. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Evaporation: After cooling to room temperature, remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

Workflow for PFPA Derivatization of 2,5-DMA

PFPA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Derivatization start Start with 2,5-DMA Sample dry_sample Evaporate to Dryness start->dry_sample add_reagents Add Ethyl Acetate and PFPA dry_sample->add_reagents heat_reaction Heat at 70°C for 20 min add_reagents->heat_reaction evaporate_reagents Evaporate Excess Reagents heat_reaction->evaporate_reagents reconstitute Reconstitute in Ethyl Acetate evaporate_reagents->reconstitute gcms_analysis GC-MS Analysis reconstitute->gcms_analysis

Workflow for the PFPA derivatization of 2,5-DMA.

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation with MSTFA is another effective method for derivatizing 2,5-DMA. This reaction replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance. The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate.[3]

Experimental Protocol: MSTFA Derivatization

Materials:

  • 2,5-DMA standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS

  • Pyridine (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the 2,5-DMA sample is completely dry.

  • Derivatization Reaction:

    • To the dried sample, add 30 µL of pyridine and 270 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.

Workflow for MSTFA Derivatization of 2,5-DMA

MSTFA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with 2,5-DMA Sample dry_sample Evaporate to Dryness start->dry_sample add_reagents Add Pyridine and MSTFA dry_sample->add_reagents heat_reaction Heat at 70°C for 20 min add_reagents->heat_reaction cool_sample Cool to Room Temperature heat_reaction->cool_sample gcms_analysis Direct GC-MS Analysis cool_sample->gcms_analysis

Workflow for the MSTFA derivatization of 2,5-DMA.

Chiral Derivatization for Enantiomeric Separation

For applications requiring the separation of 2,5-DMA enantiomers, a chiral derivatizing agent is necessary. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Conceptual Protocol: Chiral Derivatization

A common approach for the chiral derivatization of amphetamines involves the use of a chiral acylating agent such as N-trifluoroacetyl-L-prolyl chloride (l-TPC). The following is a conceptual protocol that can be adapted for 2,5-DMA.

Materials:

  • 2,5-DMA standard or sample extract

  • N-trifluoroacetyl-L-prolyl chloride (l-TPC) or other suitable chiral derivatizing agent

  • Anhydrous solvent (e.g., toluene (B28343) or ethyl acetate)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Dry the 2,5-DMA sample thoroughly.

  • Derivatization Reaction:

    • Dissolve the dried sample in a small volume of anhydrous solvent.

    • Add a slight excess of the chiral derivatizing agent and the anhydrous base.

    • Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture may require a work-up step, such as washing with a dilute acid and then water, to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis: The final solution is concentrated and analyzed by GC-MS.

Logical Relationship for Chiral Derivatization

Chiral_Derivatization_Logic enantiomers 2,5-DMA Enantiomers (R and S forms) diastereomers Diastereomeric Derivatives (R-l and S-l) enantiomers->diastereomers Reaction chiral_reagent Chiral Derivatizing Agent (e.g., l-TPC) chiral_reagent->diastereomers Reacts with separation Separation on Achiral GC Column diastereomers->separation detection GC-MS Detection (Distinct Peaks) separation->detection

Logical relationship in chiral derivatization for GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of amphetamine-type compounds after derivatization. While specific data for 2,5-DMA may vary, these values provide a general expectation of method performance.

Derivatization MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Acylation (PFPA) Amphetamines1.5 - 6.25 ng/mL~5 - 10 ng/mL>90%[4]
Acylation (HFBA) AmphetaminesNot specified~2.5 - 10 ng/mLNot specified[5]
Silylation (MSTFA) AmphetaminesNot specifiedNot specifiedNot specified[6]
Chiral Derivatization Amphetamines120 ng/L400 ng/L81-99%[3]

Note: The limits of detection and quantification are highly dependent on the sample matrix, instrumentation, and specific method parameters. The values presented are for guidance and should be determined experimentally for each specific application.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized 2,5-DMA. Optimization will be required for specific instrumentation and applications.

ParameterSetting
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Oven Program Initial temp 80-100°C, hold for 1-2 min; ramp at 10-20°C/min to 280-300°C; hold for 2-5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Conclusion

Derivatization is an essential step for the reliable GC-MS analysis of 2,5-DMA. Both acylation with PFPA and silylation with MSTFA are effective methods for improving the chromatographic and mass spectral properties of this compound. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analysis. For enantiomeric separation, chiral derivatization is a necessary additional step. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for 2,5-DMA.

References

Application Notes and Protocols: In Vitro Receptor Binding Assay for (+)-2,5-Dimethoxyamphetamine (DOM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine known for its psychedelic effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[1][2][3] Understanding the binding affinity of DOM for its primary molecular target is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. The primary target for the psychedelic effects of DOM and related compounds is the serotonin 2A (5-HT2A) receptor.[1][2][4][5][6] This document provides a detailed protocol for a competitive in vitro radioligand binding assay to determine the binding affinity (Ki) of DOM for the human 5-HT2A receptor.

Principle of the Assay

This protocol describes a competitive binding assay, a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, DOM) for a specific receptor.[7] The assay measures the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8][9]

Quantitative Data Summary

The binding affinity of this compound (DOM) has been characterized at several serotonin receptor subtypes. The data presented below is a summary of reported inhibition constants (Ki) from in vitro studies. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Source
This compound (DOM)5-HT2A533[10]
This compound (DOM)5-HT11020[11]
This compound (DOM)5-HT25200[11]
2,5-DMAα1A2100 - 7400[1]

Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[5][12][13] Upon agonist binding, such as DOM, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOM This compound (Agonist) 5HT2A_Receptor 5-HT2A Receptor DOM->5HT2A_Receptor Binds to G_Protein Gq/G11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials and Reagents
  • Receptor Source: Commercially available cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) expressing the recombinant human 5-HT2A receptor.[14] Alternatively, rat frontal cortex can be used as a native tissue source.[10]

  • Radioligand: [3H]Ketanserin (a high-affinity 5-HT2A antagonist).

  • Competitor: this compound (DOM).

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand, such as unlabeled Ketanserin or Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microfilter plates with glass fiber filters (e.g., GF/B).

  • Cell harvester.

  • Microplate scintillation counter.

  • Polyethyleneimine (PEI) solution (0.5%).

Experimental Workflow

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_termination Assay Termination and Reading cluster_analysis Data Analysis A Pre-soak filter plate with 0.5% PEI B Add Assay Buffer, Radioligand ([3H]Ketanserin), and Receptor Membranes to all wells A->B C1 Total Binding: No Competitor B->C1 C2 Non-specific Binding: Add high concentration of unlabeled Ketanserin B->C2 C3 Competitive Binding: Add serial dilutions of DOM B->C3 D Incubate at room temperature (e.g., 60 minutes) C1->D C2->D C3->D E Rapidly filter plate contents using a cell harvester D->E F Wash filters with ice-cold Wash Buffer E->F G Dry the filter plate F->G H Add scintillation cocktail G->H I Count radioactivity (CPM) in a microplate scintillation counter H->I J Plot % Inhibition vs. [DOM] I->J K Determine IC50 value J->K L Calculate Ki using Cheng-Prusoff equation K->L

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Procedure
  • Plate Pre-treatment: To reduce non-specific binding of the radioligand to the filter material, pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for at least 30 minutes at room temperature.[10] Aspirate the PEI solution before adding assay components.

  • Assay Setup: Prepare the following in a 96-well assay plate for a final volume of 200 µL per well. It is recommended to perform all determinations in triplicate.

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of the receptor membrane suspension.[12][13]

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Ketanserin (e.g., 1 µM final concentration), 50 µL of [3H]Ketanserin, and 100 µL of the receptor membrane suspension.[13]

    • Competitive Binding: 50 µL of DOM at various concentrations (e.g., a serial dilution from 10^-10 M to 10^-4 M), 50 µL of [3H]Ketanserin, and 100 µL of the receptor membrane suspension.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[12]

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • For each concentration of DOM, calculate the percentage of specific binding relative to the control (total binding wells).

    • Plot the percentage of specific binding against the logarithm of the DOM concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([3H]Ketanserin).

      • Kd is the dissociation constant of the radioligand for the 5-HT2A receptor.

Conclusion

This competitive radioligand binding assay provides a robust and quantitative method for determining the binding affinity of this compound for the human 5-HT2A receptor. The resulting Ki value is a critical parameter for characterizing the pharmacological profile of DOM and for comparing its potency with other serotonergic compounds. Accurate determination of binding affinities is an essential step in drug discovery and neuroscience research.

References

Application Notes and Protocols for Assessing (+)-2,5-Dimethoxyamphetamine Effects in Rodents Using the Head-Twitch Response Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics. This behavioral assay serves as a reliable preclinical model to assess the in vivo effects of 5-HT2A receptor agonists, such as (+)-2,5-Dimethoxyamphetamine (DOI). The frequency of head twitches is strongly correlated with the hallucinogenic potency of compounds in humans, making the HTR a valuable tool in drug discovery and neuroscience research for screening potential psychedelic or antipsychotic drugs.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing the HTR model to evaluate the effects of DOI.

Mechanism of Action

The head-twitch response induced by DOI is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[5][6][7] These receptors are Gq/11-coupled and their activation by an agonist like DOI initiates a downstream signaling cascade.[1][8] While the 5-HT2A receptor is the principal mediator, other receptors, such as the 5-HT2C and 5-HT1A receptors, can modulate the expression of the HTR.[5][7][9][10] For instance, activation of 5-HT2C receptors can inhibit the DOI-induced HTR, while 5-HT1A receptor agonists have also been shown to attenuate the response.[5][7][9][10]

Signaling Pathway of DOI-Induced Head-Twitch Response

DOI_Signaling_Pathway DOI DOI HTR2A 5-HT2A Receptor DOI->HTR2A Binds to Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates HTR Head-Twitch Response MAPK->HTR Leads to HTR2C 5-HT2C Receptor HTR2C->HTR Inhibits HTR1A 5-HT1A Receptor HTR1A->HTR Inhibits

Caption: Signaling pathway of DOI-induced head-twitch response.

Data Presentation

The following tables summarize quantitative data on the dose-dependent effects of DOI on the head-twitch response in different rodent strains.

Table 1: Dose-Response of DOI-Induced Head-Twitches in C57BL/6J and DBA/2J Mice [5]

DOI Dose (mg/kg) Mean HTR (C57BL/6J) Mean HTR (DBA/2J)
0.1 ~5 ~8
0.2 ~10 ~15
0.4 ~20 ~35*
0.8 ~30 ~50*
1.6 ~35 ~60*
3.2 ~38 ~64*
6.4 ~35 ~62*
12.8 ~30 ~55*
  • Indicates a significant difference between strains (p<0.05).

Table 2: Dose-Response of Racemic DOI-Induced Head-Twitches in Mice [11]

DOI Dose (mg/kg) Mean HTR Count
1 ~25
3 ~45

| 10 | ~35 |

Table 3: Dose-Response of DOI-Induced Head-Twitches in Male Rats [12]

DOI Dose (mg/kg) Mean HTR Count
0.3125 ~5
0.625 ~15
1.25 ~30*
2.5 ~45**
  • p < 0.05, ** p < 0.001 compared to vehicle.

Experimental Protocols

This section outlines the methodologies for conducting HTR experiments.

Experimental Workflow

HTR_Workflow acclimation Animal Acclimation habituation Habituation to Test Arena acclimation->habituation drug_admin Drug Administration (Vehicle or DOI) habituation->drug_admin observation Observation Period drug_admin->observation data_collection Data Collection (Manual or Automated) observation->data_collection analysis Data Analysis data_collection->analysis

Caption: General experimental workflow for the HTR assay.

Materials
  • Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. Other strains or rat species can also be utilized.[5][9]

  • Test Substance: this compound (DOI) hydrochloride dissolved in 0.9% saline.

  • Vehicle: 0.9% saline.

  • Test Arena: A transparent cylindrical container (e.g., 20 cm diameter, 25 cm height).

  • Data Collection System:

    • For manual scoring: A video camera to record the sessions for later analysis by trained observers.[13]

    • For automated scoring: A magnetometer system with a head-mounted magnet or a video-based system with deep learning analysis software.[1][12][14][15][16]

Procedure
  • Animal Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes. Place each animal individually into the test arena for a 10-15 minute habituation period before drug administration.

  • Drug Administration: Administer DOI or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][13] The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

  • Observation Period: Immediately after injection, return the animal to the test arena. The observation period typically lasts for 30 to 120 minutes.[1][7]

  • Data Collection:

    • Manual Scoring: Two trained observers, blind to the experimental conditions, should independently count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or sniffing.[2][13] The counts from the two observers are then averaged.

    • Automated Scoring (Magnetometer): A small magnet is affixed to the animal's head prior to the experiment. The animal is placed in a chamber surrounded by a magnetometer coil. The system detects and records the rapid head movements characteristic of the HTR.[1][15]

    • Automated Scoring (Video Analysis): High-resolution video recordings of the animal's behavior are analyzed using specialized software, often employing deep learning algorithms (e.g., DeepLabCut), to automatically detect and quantify head twitches.[12][14][16]

  • Data Analysis: The total number of head twitches is recorded for each animal. The data can be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of DOI with the vehicle control group. Dose-response curves can be generated to determine the ED50 value.[1][12]

Considerations and Troubleshooting

  • Dose-Response Curve: DOI often exhibits a biphasic or inverted U-shaped dose-response curve for HTR induction.[2] It is crucial to test a wide range of doses to accurately characterize the compound's effect.

  • Animal Strain: Different rodent strains can exhibit varying sensitivities to DOI-induced HTR.[5] It is important to be consistent with the strain used within a study.

  • Observer Bias: For manual scoring, ensuring that observers are well-trained and blind to the treatment conditions is critical to minimize bias.

  • Automated Systems: While automated systems can increase throughput and reduce observer bias, they require careful validation to ensure accuracy in detecting HTRs and distinguishing them from other behaviors like grooming.[13]

By following these detailed protocols and considering the key aspects of the HTR model, researchers can effectively assess the in vivo effects of DOI and other 5-HT2A receptor agonists.

References

Application Notes and Protocols for Establishing a Drug Discrimination Paradigm for (+)-2,5-Dimethoxyamphetamine (DOM) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Drug discrimination paradigms are powerful behavioral assays used to characterize the subjective effects of psychoactive drugs in animals. By training an animal to associate the interoceptive effects of a specific drug with a particular behavioral response, researchers can investigate the pharmacological mechanisms of action, assess the abuse liability of novel compounds, and screen for potential therapeutic agents. These application notes provide a detailed protocol for establishing a drug discrimination paradigm in rats using (+)-2,5-Dimethoxyamphetamine (DOM), a classic hallucinogen. The discriminative stimulus effects of DOM are primarily mediated by the serotonergic system, making it a valuable tool for studying 5-HT receptor function.

Experimental Protocols

Animal Subjects and Housing

Male Wistar or Sprague-Dawley rats are commonly used for this paradigm. Upon arrival, animals should be single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum initially, but food will be restricted during the behavioral training to motivate operant responding. Body weight should be monitored daily to maintain approximately 85-90% of their free-feeding weight. All procedures must be in accordance with the guidelines for the care and use of laboratory animals.

Apparatus

Standard two-lever operant conditioning chambers housed within sound-attenuating and ventilated enclosures are required.[1] Each chamber should be equipped with:

  • Two response levers.

  • A food pellet dispenser that delivers a reinforcer (e.g., 45 mg sucrose (B13894) or grain-based pellets) into a receptacle located between the two levers.[1]

  • Stimulus lights located above each lever.

  • A house light for general illumination.

  • A computer interface for controlling the experimental parameters and recording data.

Habituation and Magazine Training

Before discrimination training, rats undergo habituation and magazine training to acclimate them to the operant chambers and to associate the sound of the food dispenser with the delivery of a food pellet.[1]

  • Place the rat in the operant chamber for 30-minute sessions daily.

  • During these sessions, food pellets are delivered non-contingently on a variable time (VT) schedule (e.g., VT 60 seconds).[1]

  • This phase continues until the rat reliably approaches and consumes the food pellet immediately after it is dispensed.

Lever Press Training (Shaping)

Following magazine training, rats are trained to press the levers for reinforcement.

  • Introduce the levers into the chamber.

  • Initially, reinforce successive approximations to a lever press (e.g., approaching, touching, and finally pressing the lever). This is often done through a process called "shaping."

  • Once the rat reliably presses a lever, switch to a continuous reinforcement (CRF) schedule, where every lever press is rewarded.

  • Gradually increase the response requirement to a fixed-ratio (FR) schedule, such as FR-10 (10 presses for one reward), for both levers.[1]

Drug Discrimination Training

This is the core phase where rats learn to discriminate between the effects of DOM and saline.

  • Drug Administration: Administer either this compound (DOM) or saline via intraperitoneal (IP) injection 15-30 minutes before placing the rat in the operant chamber.[1][2]

  • Lever Assignment: For half of the rats, the left lever is designated as the "drug-correct" lever and the right as the "saline-correct" lever. For the other half, the lever assignments are reversed to counterbalance any potential side bias.[2]

  • Training Sessions:

    • On days when DOM is administered (e.g., 1.5 mg/kg, IP), only responses on the drug-correct lever are reinforced.[3]

    • On days when saline is administered, only responses on the saline-correct lever are reinforced.

    • The administration of DOM and saline should be in a pseudo-random order, with no more than two consecutive days of the same injection.[4]

  • Acquisition Criteria: Training continues until the rats reliably respond on the correct lever. The criterion for acquisition is typically achieving ≥80% correct responses on the first completed FR of the session for at least 8 out of 10 consecutive sessions.[2]

Testing Sessions

Once the discrimination is acquired, testing sessions can be conducted to evaluate the effects of novel compounds or different doses of DOM.

  • Generalization Tests: To determine if a novel compound produces DOM-like effects, different doses of the test drug are administered prior to the session. During these test sessions, responding on either lever is reinforced to avoid extinguishing the discrimination. Full generalization is typically defined as ≥80% of responses on the DOM-correct lever.[5][6]

  • Antagonism Tests: To identify the receptor mechanisms mediating the discriminative stimulus effects of DOM, a potential antagonist is administered prior to the administration of the training dose of DOM. A successful antagonism would result in a shift of responding from the DOM-correct lever to the saline-correct lever.

  • Dose-Response Curves: To characterize the potency of DOM or a test compound, a range of doses is tested to generate a dose-response curve.[1]

  • Schedule: Test sessions are typically interspersed with training sessions to maintain the baseline discrimination performance.[1]

Data Presentation

Table 1: Quantitative Data for DOM Drug Discrimination Paradigm

ParameterValueReference
Training Dose of DOM 1.5 mg/kg, IP[3]
Alternative Training Dose 0.75 mg/kg (R-DOM)[7]
Pre-session Injection Interval 15-30 minutes[1][2]
Reinforcement Schedule Fixed-Ratio (FR), e.g., FR-10[1]
Acquisition Criterion ≥80% correct responding[2]
Full Generalization Criterion ≥80% drug-lever responding[5][6]
Partial Generalization 21-79% drug-lever responding[6]
No Generalization ≤20% drug-lever responding[6]

Table 2: Generalization and Antagonism of the DOM Discriminative Stimulus

CompoundEffectConclusionReference
Mescaline Full GeneralizationShares similar subjective effects with DOM.[3]
DOET Full GeneralizationShares similar subjective effects with DOM.[3]
(+)-Amphetamine No GeneralizationDOM's subjective effects are distinct from stimulants.[3][8]
Methylphenidate No GeneralizationDOM's subjective effects are distinct from stimulants.[3]
Cinanserin (5-HT antagonist) Complete BlockadeDOM's effects are mediated by serotonin (B10506) receptors.[3]
Methysergide (5-HT antagonist) Complete BlockadeDOM's effects are mediated by serotonin receptors.[3]
Haloperidol (Dopamine antagonist) No BlockadeDOM's effects are not primarily mediated by dopamine (B1211576) receptors.[3]

Mandatory Visualizations

Experimental_Workflow cluster_pretraining Pre-training cluster_training Discrimination Training cluster_testing Testing Phase Habituation Habituation to Operant Chambers Magazine_Training Magazine Training (Food-Dispenser Association) Habituation->Magazine_Training Lever_Press_Training Lever Press Training (Shaping & FR Schedule) Magazine_Training->Lever_Press_Training DOM_Injection DOM Injection (1.5 mg/kg, IP) Lever_Press_Training->DOM_Injection Saline_Injection Saline Injection Lever_Press_Training->Saline_Injection Drug_Lever Reinforcement on Drug-Correct Lever DOM_Injection->Drug_Lever Saline_Lever Reinforcement on Saline-Correct Lever Saline_Injection->Saline_Lever Acquisition Acquisition Criterion Met (≥80% Correct) Drug_Lever->Acquisition Saline_Lever->Acquisition Generalization Generalization Testing (Novel Compounds) Acquisition->Generalization Antagonism Antagonism Testing (Receptor Blockade) Acquisition->Antagonism Dose_Response Dose-Response Curve Generation Acquisition->Dose_Response Signaling_Pathway DOM This compound (DOM) HT2A_Receptor Serotonin 2A (5-HT2A) Receptor DOM->HT2A_Receptor Agonist Binding G_Protein Gq/11 G-protein Activation HT2A_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Altered Neurotransmission Ca_PKC->Neuronal_Excitation Discriminative_Stimulus Discriminative Stimulus Effects of DOM Neuronal_Excitation->Discriminative_Stimulus Antagonists 5-HT Antagonists (e.g., Cinanserin, Methysergide) Antagonists->HT2A_Receptor Blockade

References

Application Notes and Protocols for Cell-Based Functional Assays for 5-HT2A Receptor Activation by (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a spectrum of neuropsychiatric disorders. Activation of the 5-HT2A receptor, which is primarily coupled to the Gq/11 signaling pathway, stimulates phospholipase C (PLC). This enzymatic activity leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) and accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, serve as robust and quantifiable indicators of receptor activation.

(+)-2,5-Dimethoxy-4-bromoamphetamine (DOB) is a potent and selective agonist of the 5-HT2A receptor, widely utilized as a research tool to investigate the receptor's function and downstream signaling. These application notes provide detailed protocols for two primary cell-based functional assays to characterize the activation of the 5-HT2A receptor by DOB: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.

Data Presentation

The following tables summarize quantitative data for the potency and efficacy of (+)-DOB and the structurally related agonist, (±)-DOI, at the human 5-HT2A receptor in cell-based functional assays. This data is compiled from various sources to provide a comparative overview.

Table 1: Potency (EC50) and Efficacy (Emax) of DOB and DOI in Calcium Flux Assays

CompoundCell LineAssay TypeEC50 (nM)Emax (% of 5-HT response)Reference
(+)-2,5-Dimethoxy-4-bromoamphetamine (DOB)NIH-3T3 (human 5-HT2A)Calcium FluxNot explicitly stated, but activeNot explicitly stated[1]
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)CHO (human 5-HT2A)Calcium Flux~10Not explicitly stated[2]
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)HEK-293 (human 5-HT2A)Calcium Flux1.0Not explicitly stated[3]

Table 2: Potency (EC50) and Efficacy (Emax) of DOB and DOI in IP1 Accumulation Assays

CompoundCell LineAssay TypeEC50 (nM)Emax (% of 5-HT response)Reference
(+)-2,5-Dimethoxy-4-bromoamphetamine (DOB)Not specifiedIP-1 AccumulationNot specifiedNot specified
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)HEK293 (human 5-HT2A)IP-1 Accumulation5.0Not explicitly stated[4]
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)HEK-293 (human 5-HT2A)IP-1 Accumulation~40~85-95%[5]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor IP2 IP2 IP3->IP2 Metabolized to Ca2 Ca²⁺ ER->Ca2 Release IP1 IP1 IP2->IP1 Metabolized to DOB (+)-DOB DOB->5HT2A_R Activation

Caption: 5-HT2A Receptor Gq Signaling Pathway activated by (+)-DOB.

Calcium_Flux_Workflow Start Start Seed_Cells Seed 5-HT2A expressing cells (e.g., CHO-K1, HEK293) in microplates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Add_DOB Add varying concentrations of (+)-DOB Incubate_Dye->Add_DOB Measure_Fluorescence Measure fluorescence kinetics (e.g., on a FLIPR) Add_DOB->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 and Emax Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a Calcium Flux Assay.

IP1_Accumulation_Workflow Start Start Seed_Cells Seed 5-HT2A expressing cells (e.g., CHO-K1, HEK293) in microplates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Stimulate_Cells Stimulate cells with varying concentrations of (+)-DOB in the presence of LiCl Incubate_Overnight->Stimulate_Cells Incubate_Stimulation Incubate for 30-60 minutes Stimulate_Cells->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells Detect_IP1 Detect IP1 using an HTRF-based assay kit Lyse_Cells->Detect_IP1 Measure_Signal Measure HTRF signal Detect_IP1->Measure_Signal Analyze_Data Analyze data to determine EC50 and Emax Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an IP1 Accumulation Assay.

Experimental Protocols

Calcium Flux Assay

This protocol outlines a method for measuring intracellular calcium mobilization following 5-HT2A receptor activation by (+)-DOB using a fluorescent calcium indicator.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418).

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB).

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with an injection system (e.g., FLIPR).

Protocol:

  • Cell Plating:

    • The day before the assay, harvest the 5-HT2A expressing cells.

    • Seed the cells into the assay plates at a density of 20,000-50,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a final concentration of 1-5 µM is typical.

    • Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of (+)-DOB and the reference agonist (5-HT) in assay buffer. A typical starting concentration for DOB might be 10 µM, followed by a 1:10 dilution series.

  • Agonist Addition and Signal Detection:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Initiate the kinetic read, which typically involves a baseline fluorescence measurement for 10-20 seconds.

    • Automatedly add the diluted compounds to the respective wells and continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The fluorescence intensity change over time is recorded for each well.

    • Determine the peak fluorescence response for each well after compound addition.

    • Normalize the data, with vehicle control wells representing 0% activation and a maximal concentration of 5-HT representing 100% activation.

    • Plot the normalized response against the log concentration of (+)-DOB and fit the curve to a four-parameter logistic equation to determine the EC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes the measurement of IP1 accumulation as a downstream indicator of 5-HT2A receptor activation by (+)-DOB using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: As described for the Calcium Flux Assay.

  • Assay Plates: White, solid-bottom 96-well or 384-well microplates.

  • Reagents: IP-One HTRF® Assay Kit (or similar).

  • Stimulation Buffer: Provided in the assay kit, typically containing Lithium Chloride (LiCl).

  • Test Compound: (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB).

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: HTRF®-compatible plate reader.

Protocol:

  • Cell Plating:

    • Seed cells as described in the calcium flux protocol.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of (+)-DOB and the reference agonist (5-HT) in the stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cell plates.

    • Add the diluted compound solutions to the respective wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and IP1 Detection:

    • Follow the manufacturer's instructions for the IP-One HTRF® Assay Kit. This typically involves adding the HTRF conjugates (IP1-d2 and anti-IP1 cryptate) directly to the stimulated cells after lysis.

    • Incubate the plate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio for each well (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data, with vehicle control wells representing 0% activation and a maximal concentration of 5-HT representing 100% activation.

    • Plot the percent activation against the log concentration of (+)-DOB and fit the curve to determine the EC50 and Emax values.

References

Application Notes and Protocols for Radiolabeling (+)-2,5-Dimethoxyamphetamine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the radiolabeling of (+)-2,5-Dimethoxyamphetamine (DOM) analogs and their application in in vivo imaging studies. While a specific protocol for the direct radiolabeling of DOM with common positron-emitting radionuclides such as Carbon-11 or Fluorine-18 is not extensively detailed in publicly available literature, this guide leverages established methodologies for structurally similar compounds to provide a robust framework for researchers. The protocols cover precursor synthesis, radiolabeling, quality control, and in vivo Positron Emission Tomography (PET) imaging procedures. Quantitative data from related studies are presented to offer expected benchmarks for radiochemical yield and specific activity. Visual workflows are included to clearly delineate the experimental processes.

Introduction

This compound, a substituted amphetamine, is a classical psychedelic known for its agonistic activity at the serotonin (B10506) 5-HT2A receptor. The development of radiolabeled DOM or its analogs for in vivo imaging techniques like PET would enable non-invasive quantification and localization of 5-HT2A receptors in the brain. This could provide invaluable insights into the neurobiology of psychedelic action, receptor occupancy of novel therapeutics, and the pathophysiology of various neuropsychiatric disorders. This application note details a representative protocol based on the radioiodination of the closely related analog 4-iodo-2,5-dimethoxyamphetamine (DOI) and provides a general framework for PET imaging studies.

Experimental Protocols

Radiolabeling of a DOM Analog: A Representative Protocol

The following protocol is based on the radioiodination of DOI, a potent 5-HT2A receptor agonist structurally very similar to DOM. This method can be adapted for labeling with other radionuclides with appropriate modifications to the precursor and reaction conditions.

1.1. Precursor Synthesis: N-Trifluoroacetyl-2,5-dimethoxyamphetamine

To prevent side-reactions at the amine functional group during radioiodination, it is often necessary to protect it.

  • Materials : this compound, Trifluoroacetic anhydride (B1165640), Dichloromethane, Silica (B1680970) gel for column chromatography.

  • Procedure :

    • Dissolve this compound in dichloromethane.

    • Add trifluoroacetic anhydride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-trifluoroacetylated precursor.

1.2. Radioiodination of the Precursor to yield [¹²³I]DOI

This procedure utilizes Iodine-123, a single-photon emission computed tomography (SPECT) isotope. The principles are applicable to other electrophilic radiohalogenations.

  • Materials : N-Trifluoroacetyl-2,5-dimethoxyamphetamine precursor, Sodium [¹²³I]iodide, Chloramine-T, Sodium metabisulfite, HPLC system with a reverse-phase column, sterile water for injection, ethanol (B145695).

  • Procedure :

    • Dissolve the precursor in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the Na[¹²³I]iodide solution.

    • Initiate the reaction by adding a fresh solution of Chloramine-T.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Quench the reaction with an aqueous solution of sodium metabisulfite.

    • Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

    • Collect the fraction corresponding to the radiolabeled product.

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • If necessary, deprotect the amine group using acidic or basic hydrolysis. However, direct radioiodination of the free amine of 2,5-dimethoxyamphetamine (B1679032) has also been reported to be successful.[1]

    • Formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo administration.

1.3. Quality Control

  • Radiochemical Purity : Determined by analytical reverse-phase HPLC with a radiation detector. The retention time of the product should match that of a non-radioactive standard.

  • Specific Activity : Calculated by dividing the total radioactivity of the final product by the total mass of the compound.

  • Sterility and Endotoxin Testing : Essential for any product intended for in vivo use.

In Vivo PET Imaging Protocol (General)

The following is a general protocol for preclinical PET imaging in rodents and can be adapted for a novel radiolabeled DOM analog.

  • Animal Preparation :

    • Fast animals (e.g., rats or mice) for 4-6 hours prior to the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).

    • Place a tail-vein catheter for radiotracer administration.

  • Image Acquisition :

    • Position the anesthetized animal in the PET scanner.

    • Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction.

    • Administer the radiolabeled compound via the tail-vein catheter as a bolus injection.

    • Acquire dynamic or static emission data for a predefined duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis :

    • Reconstruct the PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

    • Correct the data for attenuation, scatter, and radioactive decay.

    • Co-register the PET images with the anatomical (CT or MRI) images.

    • Define regions of interest (ROIs) on the brain and other organs to generate time-activity curves.

    • Calculate Standardized Uptake Values (SUVs) for quantitative analysis of radiotracer distribution.

Data Presentation

Quantitative data from the development of a radiotracer are crucial for assessing its suitability for in vivo imaging.

Parameter Typical Target Value Reference (for [¹²⁵I]DOI)
Radiochemical Yield> 20%~80%[1]
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)~40.7 TBq/mmol (~1100 Ci/mmol)[1]
Radiochemical Purity> 95%> 99%
Molar Activity> 37 GBq/µmolNot reported

Visualizations

Experimental Workflows

radiolabeling_workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_imaging In Vivo Imaging Precursor Precursor (e.g., N-protected DOM) Reaction Radiolabeling Reaction Precursor->Reaction Radionuclide Radionuclide (e.g., [123I]Iodide) Radionuclide->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC Radiochemical Purity Specific Activity Sterility & Endotoxins Formulation->QC Injection IV Injection into Animal QC->Injection PET_Scan PET/CT Scan Injection->PET_Scan Analysis Image Reconstruction & Data Analysis PET_Scan->Analysis

Caption: Overall experimental workflow from radiosynthesis to in vivo imaging.

Logical Relationships in Protocol Development

protocol_logic Target Target Compound: Radiolabeled DOM Radionuclide Choice of Radionuclide (e.g., 11C, 18F, 123I) Target->Radionuclide Precursor Precursor Design & Synthesis Target->Precursor Labeling Labeling Chemistry (Nucleophilic vs. Electrophilic) Radionuclide->Labeling Precursor->Labeling Purification Purification Strategy (HPLC, SPE) Labeling->Purification QC Quality Control Parameters Purification->QC Imaging In Vivo Imaging Protocol QC->Imaging

Caption: Logical relationships in the development of a radiolabeling protocol.

References

Application of (+)-2,5-Dimethoxyamphetamine in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine and a potent agonist of the serotonin (B10506) 5-HT2A receptor. Emerging research has highlighted the significant anti-inflammatory properties of 5-HT2A receptor agonists, positioning DOM as a valuable pharmacological tool for investigating neuroinflammatory processes. Neuroinflammation is a key component in the pathophysiology of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. The study of DOM in this context can elucidate the role of the serotonergic system in modulating immune responses within the central nervous system (CNS).

The primary mechanism of DOM's anti-inflammatory action is believed to be mediated through its agonism at 5-HT2A receptors on glial cells, particularly microglia, the resident immune cells of the brain. Activation of these receptors can lead to the suppression of pro-inflammatory signaling pathways, thereby reducing the production and release of inflammatory mediators.

Key Research Applications:

  • Investigation of Neuroinflammatory Pathways: DOM can be utilized to probe the involvement of the 5-HT2A receptor in modulating neuroinflammatory cascades. By observing the effects of DOM on inflammatory markers, researchers can dissect the signaling pathways downstream of 5-HT2A receptor activation.

  • Therapeutic Potential Assessment: The anti-inflammatory effects of DOM and its analogs suggest a potential therapeutic avenue for neuroinflammatory and neurodegenerative diseases. Studies using DOM in animal models of these conditions can provide proof-of-concept for the development of novel 5-HT2A receptor-targeted therapies.

  • Microglial Phenotype Modulation: DOM can be used to study the modulation of microglial activation states. By assessing changes in microglial morphology and the expression of activation markers, researchers can understand how serotonergic signaling influences the switch between pro-inflammatory and anti-inflammatory microglial phenotypes.

Quantitative Data Summary

The following tables summarize the quantitative effects of the potent 5-HT2A agonist (R)-DOI, a close structural and functional analog of DOM, on the expression of key inflammatory mediators. These studies demonstrate the significant anti-inflammatory potential of 5-HT2A receptor activation in models of inflammation.

Table 1: Effect of (R)-DOI on TNF-α-induced Pro-inflammatory Gene Expression in Mouse Aortic Arch

Treatment GroupDose (mg/kg)MCP-1 Expression (Fold Change vs. Control)IL-6 Expression (Fold Change vs. Control)IL-1β Expression (Fold Change vs. Control)
Saline + Saline-1.01.01.0
Saline + TNF-α-~15~25~8
(R)-DOI + TNF-α0.01~12~20~7
(R)-DOI + TNF-α0.1~8~15~5
(R)-DOI + TNF-α0.3~2 ~5 ~1.5 *

* Indicates a statistically significant reduction compared to the Saline + TNF-α group. Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Effect of (R)-DOI on Circulating IL-6 Levels in TNF-α-Treated Mice

Treatment GroupDose (mg/kg)Serum IL-6 (pg/mL)
Saline + Saline-< 50
Saline + TNF-α-~800
(R)-DOI + TNF-α0.1< 100
(R)-DOI + TNF-α0.3< 100

* Indicates a statistically significant reduction compared to the Saline + TNF-α group. Data is approximated from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with DOM to assess its anti-inflammatory effects.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (DOM)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Antibodies for immunohistochemistry (e.g., anti-Iba1, anti-CD68)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, DOM + LPS).

  • DOM Administration: Dissolve DOM in sterile saline. Administer DOM (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to LPS administration.

  • LPS Administration: Induce neuroinflammation by administering LPS (e.g., 1-5 mg/kg, i.p.).

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize mice by an approved method.

  • Brain Extraction: Perfuse mice transcardially with ice-cold PBS. Extract the brain and dissect the region of interest (e.g., hippocampus, prefrontal cortex).

  • Tissue Processing for Cytokine Analysis:

    • Homogenize one hemisphere of the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for cytokine quantification using ELISA kits according to the manufacturer's instructions.

  • Tissue Processing for Immunohistochemistry:

    • Fix the other hemisphere of the brain in 4% paraformaldehyde overnight.

    • Cryoprotect the tissue in 30% sucrose (B13894) solution.

    • Section the brain using a cryostat (e.g., 30 µm sections).

    • Perform immunohistochemical staining for microglial markers Iba1 and CD68 to assess microglial activation.

Protocol 2: In Vitro Primary Microglia Culture and DOM Treatment

This protocol details the isolation and culture of primary microglia and their subsequent treatment with DOM to evaluate its direct effects on microglial activation.

Materials:

  • P0-P2 neonatal mouse or rat pups

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (DOM)

  • Reagents for immunocytochemistry (e.g., anti-Iba1 antibody)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Primary Mixed Glial Culture:

    • Isolate cortices from neonatal pups and mechanically dissociate the tissue.

    • Culture the mixed glial cells in T75 flasks with DMEM/F12 medium.

    • Allow the cells to grow to confluence (approximately 7-10 days).

  • Microglia Isolation:

    • Separate microglia from the astrocyte layer by gentle shaking of the flasks.

    • Collect the supernatant containing microglia and plate them in appropriate culture vessels.

  • Microglia Treatment:

    • Allow the isolated microglia to adhere and rest for 24 hours.

    • Pre-treat the microglia with various concentrations of DOM for 1 hour.

    • Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

  • Analysis of Inflammatory Response:

    • Cytokine Measurement: Collect the culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Immunocytochemistry: Fix the cells and perform immunocytochemical staining for Iba1 to assess changes in microglial morphology and activation.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Neuroinflammation Model cluster_analysis Analysis animal_acclimation Animal Acclimation grouping Random Grouping animal_acclimation->grouping dom_admin DOM/Vehicle Administration grouping->dom_admin lps_admin LPS/Saline Administration dom_admin->lps_admin euthanasia Euthanasia & Tissue Collection lps_admin->euthanasia elisa Cytokine Quantification (ELISA) euthanasia->elisa Brain Homogenate ihc Microglial Activation (IHC) euthanasia->ihc Brain Sections

Figure 1: Experimental workflow for in vivo assessment of DOM's anti-neuroinflammatory effects.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events DOM DOM HT2A 5-HT2A Receptor DOM->HT2A LPS LPS TLR4 TLR4 LPS->TLR4 Gq11 Gq/11 HT2A->Gq11 MyD88 MyD88 TLR4->MyD88 PLC PLC Gq11->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK TAK1 TAK1 MAPK->TAK1 Inhibits IKK IKK Complex MAPK->IKK TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Gene_exp

Figure 2: Proposed signaling pathway for DOM's anti-neuroinflammatory action.

Disclaimer: this compound (DOM) is a controlled substance in many jurisdictions. Its acquisition and use in research must comply with all applicable laws and regulations. The provided protocols are intended for use by qualified researchers in appropriate laboratory settings.

Application Notes & Protocols: Use of (+)-2,5-Dimethoxyamphetamine (DOM) as a Probe for Serotonin Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted alpha-methylphenethylamine and a classical psychedelic.[1] Structurally, it belongs to a class of compounds recognized for potent agonist activity at serotonin (B10506) 2A (5-HT2A) receptors.[1] Due to its well-characterized pharmacology, particularly its interactions with the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), DOM serves as a valuable research tool.[2][3] It is frequently used as a probe to investigate the function and signaling of these receptors, to characterize the properties of novel compounds, and to explore the neurobiological basis of psychedelic effects.[1][4] Activation of 5-HT2A receptors is a primary mechanism for the effects of hallucinogenic drugs.[2]

These application notes provide an overview of DOM's pharmacological profile and detailed protocols for its use in key in vitro and in vivo assays to probe serotonin receptor function.

Pharmacological Profile of DOM

DOM and its analogs primarily interact with 5-HT2 receptor subtypes.[3] It acts as an agonist, initiating intracellular signaling cascades upon binding.[2] Its binding affinity (Ki) and functional potency (EC50) have been characterized at several key serotonin receptors, making it a useful reference compound. While potent at 5-HT2A and 5-HT2C receptors, DOM generally displays weak affinity for other monoaminergic targets like the α1A adrenergic receptor.[5]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of DOM at human serotonin receptors. Data for related compounds are included for comparison.

Table 1: Binding Affinities (Kᵢ) of DOM and Related Compounds at Serotonin Receptors

CompoundReceptorKᵢ (nM)RadioligandSource Tissue/Cell Line
DOM-HCl 5-HT2A533[³H]KetanserinRat Frontal Cortex
DOM 5-HT2ASimilar to 5-HT[¹²⁵I]DOIRecombinant
DOM 5-HT2C16 - 19[¹²⁵I]DOIRecombinant
DOB-HCl5-HT2A59[³H]KetanserinRat Frontal Cortex
DOET-HCl5-HT2A137[³H]KetanserinRat Frontal Cortex

Kᵢ (Inhibitory Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand.

Table 2: Functional Potencies (EC₅₀) of DOM at Serotonin Receptors

CompoundReceptorAssay TypeEC₅₀ (nM)Efficacy (% of 5-HT max)
DOM 5-HT2AIP-1 Accumulation~40Full Agonist (85.9–95.1%)
DOM 5-HT2CIP-1 Accumulation21.9Full Agonist
DOM 5-HT2BIP-1 Accumulation>23.5Partial Agonist

EC₅₀ (Half Maximal Effective Concentration): Concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[6] Upon agonist binding by a ligand such as DOM, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] This canonical pathway is central to the receptor's function and is the basis for common functional assays like calcium mobilization and IP accumulation.[7]

Gq_Signaling_Pathway DOM DOM (Agonist) HTR2A 5-HT2A Receptor DOM->HTR2A Gq Gαq/11 HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (ER) IP3->Ca_Store binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Response Cellular Responses Ca_Release->Response PKC->Response

Diagram 1: 5-HT2A receptor Gq signaling pathway activated by DOM.
Experimental Workflow: Calcium Mobilization Assay

Calcium flux assays are a common method to measure the functional consequences of 5-HT2A receptor activation.[8] This workflow outlines the key steps for screening compounds like DOM in an antagonist mode using a fluorescence plate reader.[9]

Calcium_Assay_Workflow Start Start Step1 1. Cell Culture & Plating (HEK293 cells expressing h5-HT2A) Start->Step1 Step2 2. Dye Loading (Load cells with Ca²⁺-sensitive dye, e.g., Fluo-4 AM) Step1->Step2 Step3 3. Compound Incubation (Pre-incubate with test antagonist or DOM) Step2->Step3 Step4 4. Fluorescence Reading (FLIPR) - Establish baseline reading Step3->Step4 Step5 5. Agonist Challenge (Inject 5-HT agonist, e.g., Serotonin) Step4->Step5 Step6 6. Kinetic Measurement - Record fluorescence signal to capture peak Ca²⁺ response Step5->Step6 Step7 7. Data Analysis - Normalize response - Plot dose-response curve - Determine IC₅₀ value Step6->Step7 End End Step7->End

Diagram 2: Experimental workflow for a 5-HT2A calcium mobilization assay.

Experimental Protocols

Protocol 1: 5-HT2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of an unlabeled test compound for the human 5-HT2A receptor using membranes from cells expressing the receptor.[10][11]

Materials:

  • Membranes: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.[12][13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: DOM or other unlabeled ligand.

  • Non-specific Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin).

  • Equipment: 96-well filter plates (GF/B or GF/C), cell harvester, microplate scintillation counter.[11][12]

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.[11]

  • Assay Setup: In a 96-well plate, add components for a final volume of 200-250 µL per well.[10][11]

    • Total Binding: Assay Buffer + Radioligand + Membrane Suspension.

    • Non-specific Binding: Non-specific Control + Radioligand + Membrane Suspension.

    • Test Compound: Serial dilutions of test compound + Radioligand + Membrane Suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation.[11][13]

  • Filtration: Terminate the assay by rapidly filtering the contents through a pre-soaked (e.g., 0.3-0.5% polyethyleneimine) filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[10][12]

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count radioactivity (CPM) in a microplate scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound using non-linear regression.

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[10]

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a downstream metabolite of IP3, as a readout of Gq pathway activation.[7][14]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[7]

  • Assay Plates: White, solid-bottom 96-well or 384-well microplates.[7]

  • Reagents: IP-One HTRF® Assay Kit (or similar), which includes IP1-d2 (acceptor) and anti-IP1-cryptate (donor).[7][14]

  • Agonist: DOM or another 5-HT2A agonist.

  • Antagonist (for inhibition assays): A known 5-HT2A antagonist.

  • Instrumentation: HTRF®-compatible plate reader.[7]

Procedure:

  • Cell Plating: Seed cells into the microplate and incubate overnight to allow for attachment.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of DOM or other test agonists to the wells.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of a test antagonist before adding a fixed (e.g., EC₈₀) concentration of a reference agonist like serotonin.

  • Incubation: Incubate the plate according to the assay kit manufacturer's instructions (e.g., 60 minutes at 37°C).

  • Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in lysis buffer to each well. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring fluorescence at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[7]

  • Data Analysis:

    • Calculate the HTRF® ratio: (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the IP1 concentration.[7]

    • Normalize the data. For agonist mode, use a vehicle control as baseline and a maximal concentration of a full agonist as 100%.

    • Plot the response against the log concentration of the compound and fit the curve using a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in mice or rats is a characteristic behavioral model used as a reliable proxy for 5-HT2A receptor activation and potential psychedelic-like activity in vivo.[15][16]

Materials:

  • Animals: Male C57BL/6J mice are commonly used.[17][18]

  • Test Compound: DOM or another 5-HT2A agonist, dissolved in a suitable vehicle (e.g., saline).

  • Observation Arena: A clear cylindrical chamber or standard mouse cage.[18]

  • Recording Equipment (Optional): Video camera mounted above the arena for later scoring or automated analysis.[18] A head-mounted magnet and magnetometer can also be used for automated detection.[15]

Procedure:

  • Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation.[18]

  • Drug Administration: Administer the test compound (e.g., DOM) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve. For antagonist studies, the antagonist is administered 10-30 minutes prior to the agonist.[17][18]

  • Observation: Immediately after agonist administration, place the mouse into the observation arena.[19]

  • Scoring:

    • Manual Scoring: A trained observer counts the number of head twitches over a defined period (e.g., the first 10-30 minutes post-injection).[18][20] A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[15]

    • Automated Scoring: If using video, specialized software can be used to detect and quantify HTRs.[18] If using a magnetometer, software detects the characteristic signal produced by the rapid head movement.[15]

  • Data Analysis:

    • The primary endpoint is the total number of head twitches within the observation period.

    • Plot the mean HTR count against the drug dose to generate a dose-response curve.

    • Calculate the ED₅₀ (the dose that produces 50% of the maximal response) from the curve.

Conclusion

This compound (DOM) is a well-established and indispensable pharmacological tool for probing the function of serotonin receptors, particularly the 5-HT2A subtype. Its use in the standardized in vitro and in vivo assays detailed in these notes allows for the robust characterization of receptor signaling pathways and the screening and evaluation of novel psychoactive compounds. Proper application of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of the serotonergic system in both basic research and drug development contexts.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of (+)-2,5-Dimethoxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (+)-2,5-Dimethoxyamphetamine.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.

FAQ 1: General Purity Issues

Question: My synthesized 2,5-Dimethoxyamphetamine (2,5-DMA) is impure after the initial work-up. What are the common impurities and how can I remove them?

Answer: Impurities in synthesized 2,5-DMA typically arise from the synthetic route employed and can include unreacted starting materials, reagents, and side-products. Common impurities may include precursors from the synthesis method, such as those related to the Leuckart or reductive amination methods if analogous pathways are used.[1][2]

A simple and effective initial purification step is an acetone (B3395972) wash, which can help remove common cutting agents like caffeine (B1668208) if they are present.[3] For a more thorough purification to remove polar impurities, recrystallization of the amphetamine salt is recommended.[3] A typical procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the solvent.

FAQ 2: Chiral Separation Challenges

Question: I am struggling to separate the enantiomers of 2,5-DMA using chiral High-Performance Liquid Chromatography (HPLC). What are the critical factors to consider?

Answer: Successful chiral separation of amphetamine analogs by HPLC is highly dependent on several factors:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amphetamines, polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns are often effective.[4][5] It may be necessary to screen a few different CSPs to find one that provides adequate selectivity for 2,5-DMA.

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol, methanol), additives (e.g., acids, bases), and in reversed-phase, the aqueous component, plays a crucial role.[4][6] For basic compounds like amphetamines, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape.[5]

  • Temperature: Column temperature can significantly impact resolution. Lowering the temperature often, but not always, increases the resolution between enantiomers.[4] It is advisable to experiment with a range of temperatures (e.g., 20°C, 30°C, 40°C) to find the optimal condition.[7]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, though this will increase the analysis time.[4]

Question: My peak resolution in chiral HPLC is poor. How can I improve it?

Answer: To improve peak resolution, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier to the non-polar or aqueous phase. Also, adjust the concentration of any acidic or basic additives.[4]

  • Adjust the Flow Rate: Try reducing the flow rate to see if resolution improves.[4]

  • Change the Column Temperature: Evaluate the effect of different column temperatures on the separation.[4]

  • Consider a Different Column: If optimization of the above parameters is unsuccessful, the chosen CSP may not be suitable. Try a column with a different chiral selector.

  • Derivatization: As a last resort, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[9] Marfey's reagent is a commonly used chiral derivatizing agent for this purpose.[8][9]

FAQ 3: Diastereomeric Salt Crystallization Issues

Question: I am attempting to resolve racemic 2,5-DMA via diastereomeric salt crystallization, but I am getting low yield and/or low enantiomeric excess. What are the key parameters to optimize?

Answer: Diastereomeric salt crystallization is a powerful technique but requires careful optimization. The key factors are:

  • Choice of Resolving Agent: A suitable chiral resolving agent is essential. For resolving basic compounds like amphetamines, acidic resolving agents such as tartaric acid are commonly used.[10] The chosen resolving agent must form a stable salt that crystallizes well.[11]

  • Solvent System: The solvent plays a critical role in the differential solubility of the two diastereomeric salts.[11] A screening of various solvents with different polarities is necessary to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Stoichiometry of the Resolving Agent: The amount of resolving agent used can impact the efficiency of the resolution.[12]

  • Crystallization Conditions: The temperature at which crystallization occurs, the cooling rate, and the crystallization time all affect the yield and purity of the resulting crystals.[10] In some cases, a rapid crystallization and filtration (kinetic resolution) can yield higher enantiomeric purity.[10]

Question: How can I purify the diastereomeric salt to improve enantiomeric excess?

Answer: If the initial crystallization does not yield a diastereomerically pure salt, it can be further purified by recrystallization.[10] Another technique is digestion, where the crystalline salt is suspended in a solvent system where it is sparingly soluble and stirred, sometimes with heating, to allow the less stable crystalline forms to dissolve and the more stable form to precipitate, thereby increasing the diastereomeric purity.[10]

Data Presentation

Table 1: Comparison of Chiral HPLC Columns for Amphetamine Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
CHIRALPAK AD-H (amylose-based)Ethanol/Aqueous Ammonia3.020> 1.5[7]
Astec CHIROBIOTIC V2 (glycopeptide-based)Methanol (B129727)/Acetic Acid/Ammonium Hydroxide0.2520> 2.0[5]
Lux 3 µm AMP (polysaccharide-based)High pH Reversed PhaseN/AN/AImproved Separation[6]

Note: This table provides examples of conditions used for amphetamine and methamphetamine and should be considered a starting point for the optimization of this compound purification.

Table 2: Example Data for Diastereomeric Salt Resolution of a Racemic Amine

Chiral Resolving AgentSolventYield (%)Enantiomeric Excess (% ee)Reference
(-)-Tartaric AcidIsopropanol/Aqueous HCl87.583.5[10]
(-)-Tartaric Acid (with digestion)Isopropanol/Aqueous HCl/Hexane (B92381)70.095.0[10]

Note: This table illustrates the potential impact of purification steps on yield and enantiomeric excess for a related amine and serves as a conceptual guide.

Experimental Protocols

Protocol 1: General Purification by Acetone Wash
  • Place the crude 2,5-DMA salt in a clean, dry beaker.

  • Add a sufficient amount of anhydrous acetone to fully submerge the solid.

  • Stir the slurry vigorously for 10-15 minutes.

  • Filter the mixture under vacuum, collecting the solid on the filter paper.

  • Wash the collected solid with a small amount of cold, anhydrous acetone.

  • Allow the purified solid to air dry completely.[3]

Protocol 2: Chiral Separation by HPLC (General Starting Point)
  • Column: Select a suitable chiral column, for example, a polysaccharide-based CSP.

  • Mobile Phase: Prepare a mobile phase. For a normal phase separation, this could be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. For a reversed-phase separation, a mixture of water and methanol or acetonitrile (B52724) can be used. Additives such as 0.1% acetic acid and 0.02% ammonium hydroxide may be beneficial for peak shape and ionization.[4][5]

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min for analytical scale) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 2,5-DMA in the mobile phase at a suitable concentration.

  • Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.

  • Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.[4]

Protocol 3: Diastereomeric Salt Crystallization (Conceptual Outline)
  • Dissolution: Dissolve the racemic 2,5-DMA in a suitable solvent or solvent mixture at an elevated temperature.

  • Addition of Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral resolving agent (e.g., (+)-tartaric acid to resolve the (+)-enantiomer) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

  • Extraction: Extract the desired enantiomerically enriched free base with an organic solvent.

  • Final Salt Formation: Convert the free base to the desired salt (e.g., hydrochloride or sulfate) for stability and ease of handling.[10][11][13]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_chiral_resolution Chiral Resolution cluster_analysis Analysis & Final Product start Crude Racemic 2,5-DMA acetone_wash Acetone Wash start->acetone_wash recrystallization Recrystallization acetone_wash->recrystallization chiral_hplc Preparative Chiral HPLC recrystallization->chiral_hplc Option 1 diastereomeric_crystallization Diastereomeric Salt Crystallization recrystallization->diastereomeric_crystallization Option 2 purity_analysis Purity Analysis (HPLC, GC-MS) chiral_hplc->purity_analysis diastereomeric_crystallization->purity_analysis ee_determination Enantiomeric Excess Determination (Chiral HPLC) purity_analysis->ee_determination final_product (+)-2,5-DMA ee_determination->final_product

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic cluster_optimization Optimization Steps cluster_alternatives Alternative Approaches start Poor Enantiomeric Separation in Chiral HPLC optimize_mobile_phase Optimize Mobile Phase Composition start->optimize_mobile_phase adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp If still poor adjust_flow Adjust Flow Rate adjust_temp->adjust_flow If still poor change_csp Change Chiral Stationary Phase adjust_flow->change_csp If still poor derivatization Use Chiral Derivatization change_csp->derivatization If still poor success Successful Separation derivatization->success Separation on achiral column

Caption: A logical troubleshooting guide for poor enantiomeric separation in chiral HPLC.

References

Troubleshooting poor chromatographic resolution of 2,5-DMA isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of 2,5-dimethoxyaniline (B66101) (2,5-DMA) and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 2,5-DMA from its other positional isomers (e.g., 2,3-DMA, 3,4-DMA)?

A1: Positional isomers of dimethoxyaniline are notoriously challenging to separate due to their very similar physicochemical properties. They share the same molecular weight and often have nearly identical polarity and pKa values.[1][2] Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, may not provide sufficient selectivity to resolve these closely related compounds.[3] Success often requires exploring alternative stationary phase chemistries and carefully optimizing mobile phase conditions.[4]

Q2: My peaks for basic compounds like 2,5-DMA are tailing on a C18 column. What is the cause and how can I fix it?

A2: Peak tailing for basic analytes like DMA isomers on silica-based C18 columns is a common problem. It is typically caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the stationary phase surface.[5]

Here are several effective strategies to reduce peak tailing:

  • Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 3 using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing their interaction with the protonated amine.

  • Use End-Capped Columns: Employ a high-quality, end-capped C18 column where most residual silanols have been chemically deactivated.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[5]

Q3: Can I use Gas Chromatography (GC) to separate 2,5-DMA isomers?

A3: Yes, Gas Chromatography (GC) can be an effective technique for separating DMA isomers. For underivatized amines, a more polar stationary phase, such as an Rtx-200, has shown excellent resolution.[1][6] If resolution on non-polar phases is insufficient, derivatization of the amine group with a reagent like a perfluoroacylating agent can alter the analytes' volatility and chromatographic behavior, often leading to improved separation and unique mass spectral fragments for easier identification by MS.[1][2]

Q4: Which type of HPLC column is best for separating aromatic positional isomers?

A4: While C18 columns are a good starting point, stationary phases that offer alternative separation mechanisms are often superior for aromatic positional isomers.[3] Phenyl-hexyl and especially Pentafluorophenyl (PFP) columns are highly recommended.[4] These phases provide π-π interactions, dipole-dipole interactions, and shape selectivity, which can effectively differentiate the subtle structural differences between isomers like 2,5-DMA and its counterparts.[4][7]

Troubleshooting Guide for Poor Resolution

This section addresses specific problems you might encounter during method development for 2,5-DMA isomer separation.

Problem 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)

If your isomers are eluting as a single peak or are very poorly resolved, the primary issue is a lack of selectivity in your current system.

G start Start: Poor Resolution (Rs < 1.0) check_column Is the stationary phase a standard C18? start->check_column change_column Action: Switch to a column with alternative selectivity (PFP or Phenyl-Hexyl) check_column->change_column Yes optimize_mp Action: Optimize Mobile Phase check_column->optimize_mp No change_column->optimize_mp check_solvent Screen Organic Modifiers (Acetonitrile vs. Methanol) optimize_mp->check_solvent check_ph Systematically Vary pH (e.g., pH 2.5 to 4.5) check_solvent->check_ph end_good Resolution Improved check_ph->end_good Success end_bad Still Poor Resolution Consider orthogonal method (GC) check_ph->end_bad Failure

Caption: Troubleshooting workflow for poor HPLC peak resolution.

  • Change Stationary Phase: The most impactful change is often the column. Standard C18 phases rely on hydrophobic interactions, which are too similar for DMA isomers.

    • Recommendation: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns provide multiple interaction mechanisms (hydrophobicity, π-π, dipole) that are crucial for differentiating positional isomers.[3][4]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[8]

    • pH Adjustment: Since DMA isomers are basic, their charge state is dependent on pH. A systematic evaluation of the mobile phase pH (e.g., in 0.2 unit increments from pH 2.5 to 4.5) can dramatically alter retention and selectivity.[3] Ensure your column is stable in the chosen pH range.

Problem 2: Peaks Are Broad and Tailing

This issue indicates undesirable secondary interactions or problems with the HPLC system itself.

  • Silanol Interactions (Primary Cause): As described in FAQ Q2, interactions with silica (B1680970) are a major cause.

    • Solution: Lower the mobile phase pH to ~3 with 0.1% formic or acetic acid. Ensure you are using a high-quality, end-capped column.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume by half and re-inject.[5]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector. Ensure all fittings are properly seated to avoid dead volume.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.

Data & Protocols

Table 1: Comparison of Stationary Phases for DMA Isomer Separation

This table illustrates the expected performance of different HPLC columns for separating a mixture of 2,5-DMA, 2,3-DMA, and 3,4-DMA isomers. Resolution (Rs) is calculated between the two most closely eluting isomers.

Stationary PhasePrimary Interaction Mechanism(s)Expected Resolution (Rs)Typical Peak ShapeComments
Standard C18 Hydrophobic< 1.0TailingPoor selectivity for positional isomers.[3]
End-Capped C18 Hydrophobic~ 1.2FairReduced tailing, but selectivity may still be insufficient.
Phenyl-Hexyl Hydrophobic, π-π1.5 - 1.8GoodGood choice, offers alternative selectivity for aromatic rings.[9]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole> 2.0ExcellentHighly recommended for aromatic and positional isomers due to multiple interaction modes.[4]
Experimental Protocol: HPLC Screening Method for 2,5-DMA Isomers

This protocol provides a starting point for developing a separation method.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Column: PFP, 4.6 x 150 mm, 3.5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: Mobile Phase A/B (90:10)

  • Standards: 2,5-DMA, 2,3-DMA, 3,4-DMA (~10 µg/mL each)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 50
    16.0 95
    18.0 95
    18.1 10

    | 22.0 | 10 |

3. Procedure:

  • Prepare all mobile phases and samples as described. Filter all solutions through a 0.45 µm filter.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.[10]

  • Inject a blank (sample solvent) to ensure the system is clean.

  • Inject the mixed standard solution to evaluate the separation.

  • Based on the results, adjust the gradient slope, pH, or organic modifier to optimize the resolution. A shallower gradient will often improve the separation of closely eluting peaks.[8]

G cluster_0 PFP Stationary Phase cluster_1 2,5-DMA Analyte pfp_surface Fluorinated Phenyl Ring (π-electron deficient) dma_analyte DMA Aromatic Ring (π-electron rich) dma_analyte->pfp_surface π-π Interaction

Caption: PFP stationary phases enhance resolution via π-π interactions.

References

Minimizing matrix effects in the bioanalysis of (+)-2,5-Dimethoxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (+)-2,5-Dimethoxyamphetamine (2,5-DMA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of 2,5-DMA?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 2,5-DMA, by the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, or saliva).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] For instance, phospholipids (B1166683) in plasma are a common source of ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.[2]

Q2: Which ionization technique is less susceptible to matrix effects for 2,5-DMA analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Generally, Atmospheric Pressure Chemical Ionization (APCI) is less prone to matrix effects compared to Electrospray Ionization (ESI).[3][4] ESI is more susceptible to ion suppression because the ionization process is more easily affected by non-volatile matrix components that can alter the droplet surface tension and solvent evaporation.[3] While ESI is widely used, if significant matrix effects are encountered with 2,5-DMA, switching to APCI could be a viable strategy to mitigate these issues.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my 2,5-DMA assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-column infusion: A constant flow of a 2,5-DMA standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal for 2,5-DMA indicates the retention time of matrix components causing ion suppression or enhancement.[5]

  • Post-extraction spike: The response of 2,5-DMA in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q4: What is the role of an internal standard (IS) in compensating for matrix effects?

A4: A suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., d3- or 13C-labeled 2,5-DMA).[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of 2,5-DMA quantification Significant and variable matrix effects between samples.- Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][6] - Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience similar ionization suppression or enhancement as the analyte, thereby correcting for the variability.[3] - Chromatographic Separation: Modify the LC method to achieve better separation of 2,5-DMA from the interfering matrix components.[1]
Low 2,5-DMA signal intensity (Ion Suppression) Co-elution of endogenous matrix components (e.g., phospholipids, salts) that suppress the ionization of 2,5-DMA.[2]- Improve Sample Cleanup: Switch from protein precipitation to SPE or LLE for a cleaner extract.[4][6] - Change Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to ion suppression.[2][4] - Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[4]
High or erratic 2,5-DMA signal (Ion Enhancement) Co-eluting matrix components that enhance the ionization of 2,5-DMA.- Enhance Chromatographic Resolution: Modify the gradient, mobile phase composition, or analytical column to separate 2,5-DMA from the enhancing compounds.[1] - Optimize Sample Preparation: A different SPE sorbent or LLE solvent system may selectively remove the components causing ion enhancement.
Inconsistent Internal Standard Response The internal standard is not effectively tracking the matrix effects experienced by 2,5-DMA.- Use a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the best choice for tracking analyte-specific matrix effects.[3] - Ensure Co-elution: The IS and analyte must co-elute for effective compensation. Adjust chromatography if necessary.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
  • Prepare a 2,5-DMA stock solution in a suitable solvent (e.g., methanol).

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the 2,5-DMA stock solution into the final reconstitution solvent to achieve a known concentration.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the 2,5-DMA stock solution into the final extracted and reconstituted blank matrix to the same concentration as Set A.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of 2,5-DMA in Set B) / (Peak Area of 2,5-DMA in Set A)

    • An MF value close to 1 indicates minimal matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
  • Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elute: Elute the 2,5-DMA and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Processing & Quantification detection->quantification result Final Concentration quantification->result

Caption: Bioanalytical workflow for 2,5-DMA from sample preparation to final quantification.

troubleshooting_logic start Inaccurate/Imprecise 2,5-DMA Results check_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE/LLE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (Improve separation) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled IS optimize_chromatography->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate check_other Investigate Other Sources of Error (e.g., instrument performance, standard preparation) no_matrix_effect->check_other

Caption: A logical workflow for troubleshooting matrix effects in 2,5-DMA bioanalysis.

References

Technical Support Center: Optimizing (+)-2,5-Dimethoxyamphetamine (DOM) Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of (+)-2,5-Dimethoxyamphetamine (DOM) for behavioral studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOM) and what are its expected behavioral effects in mice?

A1: this compound (DOM) is a psychedelic phenethylamine (B48288). In mice, the primary and most quantifiable behavioral effect is the head-twitch response (HTR), a rapid, side-to-side head movement.[1][2] The HTR is considered a behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism of action for classic hallucinogens.[1][3][4] At lower doses, DOM and similar compounds may increase locomotor activity, while higher doses can lead to a decrease in movement.[5][6]

Q2: What is the primary molecular target of DOM that mediates its behavioral effects?

A2: The behavioral effects of DOM, particularly the head-twitch response, are primarily mediated by its agonist activity at the serotonin (B10506) 2A receptor (5-HT2A).[3][4][7] Studies have shown that 5-HT2A antagonists can block the HTR induced by serotonergic hallucinogens.[3][8] The signaling cascade initiated by 5-HT2A receptor activation is believed to underlie the observed behavioral outcomes.

Q3: How should I determine the initial dose range for my DOM experiment in mice?

A3: For a dose-response study, a wide range of doses is recommended to capture the full spectrum of effects. Based on studies with the structurally related compound DOI, a reasonable starting point for DOM in mice could be in the range of 0.1 to 10 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[4][8] It is crucial to include a vehicle control group in your experimental design.[9] The dose-response curve for HTR induced by compounds like DOI can be biphasic or an inverted U-shape, with the response decreasing at very high doses.[2][8]

Q4: How should I prepare DOM for administration to mice?

A4: DOM hydrochloride is typically dissolved in sterile 0.9% saline. It is essential to ensure the substance is fully dissolved before administration. Prepare fresh solutions on the day of the experiment to ensure stability and potency.

Troubleshooting Guides

Issue: High variability in behavioral responses between mice at the same dose.
Possible Cause Troubleshooting Steps
Individual differences in metabolism and sensitivity - Increase the sample size per group to improve statistical power.- Ensure a consistent genetic background by using mice from the same strain and supplier.- Acclimate mice to the testing room for at least 30-60 minutes before drug administration to reduce stress-induced variability.[10]
Inconsistent drug administration - Ensure accurate and consistent injection volumes and techniques (e.g., intraperitoneal, subcutaneous).- Use a consistent route of administration across all animals.
Environmental factors - Maintain consistent lighting, temperature, and noise levels in the testing environment.- Clean the testing apparatus thoroughly between each animal to remove olfactory cues.[10]
Issue: No significant behavioral effects observed even at higher doses.
Possible Cause Troubleshooting Steps
Drug degradation - Prepare fresh DOM solutions for each experiment. Avoid using old stock solutions.- Store the DOM compound under the recommended conditions (cool, dry, and dark).
Incorrect dose range - The selected dose range may be too low. Conduct a pilot study with a wider range of doses, including higher concentrations, to establish an effective dose.
Behavioral assay insensitivity - Ensure the chosen behavioral assay is appropriate for detecting the effects of DOM. The head-twitch response (HTR) is a highly sensitive and specific measure for 5-HT2A agonists.[2]- Verify that the method of quantifying the behavior (e.g., manual scoring, automated tracking) is accurate and reliable.

Quantitative Data Summary

The following table summarizes dose ranges for the related 5-HT2A agonist DOI, which can serve as a reference for designing DOM studies. Note that potency can differ between compounds.

Compound Behavioral Assay Effective Dose Range (Mice) Route Observations
DOIHead-Twitch Response (HTR)0.1 - 10 mg/kgIPDose-dependent increase in HTR, with a potential decrease at very high doses (inverted U-shaped curve).[2][8]
DOILocomotor Activity0.625 - 5.0 mg/kgIPIncreased locomotor activity.[6]
DOILocomotor Activity≥10 mg/kgIPDecreased locomotor activity.[6]

Experimental Protocols

Head-Twitch Response (HTR) Assay
  • Acclimation: Individually house mice and allow them to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Drug Administration: Administer DOM or vehicle control via the chosen route (e.g., intraperitoneal injection).

  • Observation: Place the mouse in a clean, standard observation chamber. HTR can be observed starting shortly after administration. One common protocol involves observing the mouse for a 10-minute period starting 10 minutes after injection.[8]

  • Quantification: Manually count the number of head twitches during the observation period. Alternatively, automated systems with video tracking or head-mounted magnets can be used for more objective quantification.[1] A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head.[1]

Locomotor Activity Assay
  • Acclimation: Acclimate the mice to the testing room as described for the HTR assay.[11]

  • Apparatus: Use an open-field arena, typically a square or circular enclosure, equipped with automated photobeam detection or video-tracking software.[12][13]

  • Drug Administration: Administer DOM or vehicle control.

  • Testing: Place the mouse in the center of the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period, typically 30-60 minutes.[12]

  • Data Analysis: Analyze the data in discrete time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.[12]

Visualizations

DOM_Signaling_Pathway DOM DOM HTR2A 5-HT2A Receptor DOM->HTR2A Gq11 Gq/11 HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation HTR_Behavior Head-Twitch Response Neuronal_Excitation->HTR_Behavior Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (30-60 min) Administration Drug Administration (IP or SC) Acclimation->Administration Drug_Prep DOM Solution Preparation Drug_Prep->Administration Placement Placement in Testing Apparatus Administration->Placement Behavioral_Recording Behavioral Recording (e.g., HTR, Locomotion) Placement->Behavioral_Recording Quantification Quantification of Behavioral Endpoints Behavioral_Recording->Quantification Stats Statistical Analysis Quantification->Stats Dose_Response Dose-Response Curve Generation Stats->Dose_Response

References

Technical Support Center: Preservation of (+)-2,5-Dimethoxyamphetamine (DOM) Integrity in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of (+)-2,5-Dimethoxyamphetamine (DOM) in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound in stock solutions?

A1: The stability of this compound (DOM) in stock solutions can be compromised by several factors, including:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. For long-term stability, storing DOM solutions at or below -20°C is highly recommended.[1] While refrigeration at 4°C can be suitable for short-term storage, room temperature storage is generally discouraged as it can lead to a more rapid decline in purity.[1]

  • Light Exposure: DOM, like many phenethylamine (B48288) derivatives, is susceptible to photodegradation. It is crucial to protect solutions from light by using amber-colored vials or by storing them in a dark environment.[1]

  • Solvent Selection: The choice of solvent can influence the stability of DOM. For instance, methanol (B129727) has been observed to contribute to changes in the impurity profile of amphetamine over a 12-month period.[1]

  • pH of the Solution: The pH can affect the stability of amphetamine-related compounds. Acidic conditions have the potential to cause degradation of amphetamine.[2] Conversely, related compounds like cathinones are least stable in alkaline conditions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles may impact the stability of the compound in some solvents.

Q2: What are the recommended solvents for preparing and storing this compound stock solutions?

A2: The selection of an appropriate solvent is critical for maintaining the integrity of your DOM stock solution.

  • Inert Solvents: Studies on amphetamine impurities suggest that non-polar, inert solvents like isooctane (B107328) and toluene (B28343) provide the most stable conditions.[3]

  • Acetonitrile: Acetonitrile is a common solvent for preparing stock solutions of amphetamine derivatives for analytical studies.

  • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is another widely used solvent for compound storage. However, the presence of water in DMSO can be a factor in compound degradation.[4][5]

  • Methanol and Ethanol (B145695): While commonly used, alcohols like methanol and ethanol may be less ideal for long-term storage due to potential reactivity. Methanol, in particular, has been shown to affect the stability of amphetamine profiles.[1] The hydrochloride salt of 2,5-Dimethoxyamphetamine is soluble in water.[6]

  • Aqueous Solutions: If using an aqueous buffer, a slightly acidic to neutral pH is likely preferable to alkaline conditions to minimize degradation.

Q3: What are the best practices for the long-term storage of this compound stock solutions?

A3: For optimal long-term stability of your DOM stock solutions, adhere to the following guidelines:

  • Storage Temperature: Store aliquots at -20°C or, for even greater stability, at -80°C.[1]

  • Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.[1]

  • Inert Atmosphere: To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and to minimize exposure to atmospheric oxygen and moisture.

  • Proper Sealing: Use vials with high-quality, airtight seals, such as those with PTFE-lined caps, to prevent solvent evaporation and contamination.

Q4: Are there any visible signs of this compound degradation in a stock solution?

A4: While chemical degradation is often not apparent to the naked eye, you may observe the following signs:

  • Color Change: A solution that was initially colorless may develop a yellowish or brownish tint, which can be an indicator of degradation.[2]

  • Precipitate Formation: The appearance of a precipitate in a solution that was previously clear could signify that the compound is degrading or has come out of solution.

If you observe any of these changes, it is recommended to re-qualify the concentration and purity of the stock solution before use.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent experimental results over time using the same stock solution. 1. Degradation of the stock solution due to improper storage. 2. Change in concentration due to solvent evaporation. 3. Contamination of the stock solution.1. Review your storage conditions. Ensure the solution is stored at -20°C or lower and protected from light.[1] 2. Use vials with secure, airtight caps. Parafilm can be used as an extra precaution. 3. Prepare a fresh stock solution from a solid compound. Filter-sterilize the solution if microbial contamination is a concern.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). 1. Formation of degradation products. 2. Contamination from the solvent or storage container. 3. Reaction with impurities in the solvent.1. Attempt to identify the new peaks using mass spectrometry to understand the degradation pathway. 2. Analyze a solvent blank to rule out contamination from the solvent or container. 3. Use high-purity, HPLC-grade or equivalent solvents.
Loss of biological activity or potency in assays. 1. Significant degradation of the active compound. 2. Incorrect initial concentration of the stock solution.1. Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS). 2. Prepare a fresh stock solution and verify its concentration before use.

Quantitative Data on Amphetamine Stability

Compound Storage Conditions Duration Observed Purity Loss Reference
Seized Amphetamine SamplesRefrigerated (4.7°C) & Environmental (22.14°C)12 months1.59%[1]
Seized Amphetamine SamplesRefrigerated (4.7°C) & Environmental (22.14°C)24 months2.34%[1]
Seized Amphetamine SamplesRefrigerated (4.7°C) & Environmental (22.14°C)32 months6.43%[1]
Amphetamine in Sterile Urine4°C and -20°C24 monthsNo significant loss[1]

Note: The study on seized amphetamine samples concluded that the purity loss at 12 and 24 months was within the error rate of the analytical technique.[1]

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound in Solution

Objective: To determine the long-term stability of this compound in a chosen solvent under specified storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., Acetonitrile, DMSO)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • -20°C freezer and 4°C refrigerator

  • Validated stability-indicating analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in the chosen solvent in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Aliquoting:

    • Dispense the stock solution into multiple amber glass vials in volumes suitable for single-use analysis.

  • Storage Conditions:

    • Divide the aliquots into different storage groups:

      • -20°C (protected from light)

      • 4°C (protected from light)

      • Room Temperature (e.g., 25°C, protected from light - for accelerated degradation)

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. For a long-term study, this could be at 0, 1, 3, 6, 12, 18, and 24 months.[1]

    • For the accelerated study at room temperature, time points could be 0, 1, 2, and 4 weeks.

  • Analytical Procedure:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the samples using a validated, stability-indicating analytical method to determine the concentration of this compound.

    • Monitor for the appearance and growth of any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • Plot the percentage remaining versus time to establish the degradation profile.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_storage Storage Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot into Amber Vials prep->aliquot storage Store Aliquots under Different Conditions aliquot->storage analysis Analyze at Predetermined Time Points storage->analysis Time Points: 0, 1, 3, 6, 12... months data Calculate % Remaining and Plot Degradation Profile analysis->data storage_neg20 -20°C storage_4 4°C storage_rt Room Temp

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_evaporation Inspect Vial Seals for Evidence of Evaporation check_storage->check_evaporation Conditions OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions Improper check_evaporation->prepare_fresh Evaporation Suspected reanalyze Re-run Experiment with Fresh Stock check_evaporation->reanalyze No Evaporation prepare_fresh->reanalyze end_resolved Issue Resolved reanalyze->end_resolved Results Consistent end_unresolved Issue Persists: Investigate Assay Parameters reanalyze->end_unresolved Results Inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Differentiating (+)-2,5-Dimethoxyamphetamine from its Positional Isomers by MS Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work on differentiating (+)-2,5-Dimethoxyamphetamine (2,5-DMA) from its positional isomers using mass spectrometry (MS) fragmentation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate 2,5-DMA from its positional isomers using standard Electron Ionization Mass Spectrometry (EI-MS)?

A1: Differentiating 2,5-DMA from its positional isomers (e.g., 2,3-DMA, 2,4-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA) by EI-MS is inherently difficult because all these compounds are structural isomers with the same molecular weight (195.26 g/mol ) and elemental formula (C₁₁H₁₇NO₂).[1][2] This leads to very similar mass spectra, often with the same major fragment ions, making unambiguous identification based solely on MS data challenging.[3][4]

Q2: What are the characteristic MS fragments of 2,5-DMA?

A2: The mass spectrum of 2,5-DMA is typically characterized by a base peak at an m/z of 44, which corresponds to an imine fragment.[3][4] Other significant fragments are observed at m/z 151 and 152, corresponding to the dimethoxybenzyl cation and radical cation, respectively.[3][4] However, these fragments are also common to other dimethoxyamphetamine isomers.

Q3: How can derivatization help in the differentiation of DMA isomers?

A3: Chemical derivatization of the primary amine group can significantly enhance the differences in the mass spectral fragmentation patterns among the DMA isomers. Perfluoroacylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), is a particularly effective strategy.[3] This process alters the fragmentation pathways, leading to the formation of unique fragment ions or significant and reproducible differences in the relative abundances of common ions for each isomer.[3]

Q4: What is the role of gas chromatography (GC) in this analysis?

A4: Gas chromatography is a critical preceding step to mass spectrometry for the analysis of DMA isomers. Effective chromatographic separation of the isomers before they enter the mass spectrometer is essential for accurate identification. The choice of the GC column is important; for instance, a more polar stationary phase, such as an Rtx-200, has been shown to provide excellent resolution for underivatized DMA isomers.[3][4] For derivatized amphetamines, a highly inert column like an Rxi-5Sil MS is recommended to withstand the harsh derivatization reagents and byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor chromatographic separation of isomers. 1. Inappropriate GC column. 2. Suboptimal GC oven temperature program.1. Use a more polar GC column for underivatized isomers or a robust, inert column for derivatized samples. 2. Optimize the temperature ramp rate and initial/final hold times to improve resolution.
Similar mass spectra for all isomers, preventing differentiation. 1. Analysis of underivatized samples. 2. Insufficient fragmentation energy.1. Derivatize the samples with a perfluoroacylating agent (e.g., TFAA) to induce isomer-specific fragmentation. 2. Ensure the electron energy in the EI source is set appropriately (typically 70 eV) to achieve adequate fragmentation.
Low abundance of high molecular weight fragment ions. 1. Extensive fragmentation. 2. Issues with the derivatization process.1. Consider using a softer ionization technique if structural confirmation of the molecular ion is needed. 2. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration.
Inconsistent fragmentation patterns between runs. 1. Fluctuations in MS source temperature or pressure. 2. Contamination in the GC-MS system.1. Ensure the MS source is properly maintained and calibrated. 2. Perform a system bake-out and check for leaks or sources of contamination.

Data Presentation: Comparative MS Fragmentation Data

The following table summarizes the key fragment ions and their approximate relative abundances for underivatized and trifluoroacetylated (TFA) DMA isomers, which are crucial for their differentiation.

Isomer Key Fragment Ions (m/z) and Relative Abundance (%) - Underivatized Key Fragment Ions (m/z) and Relative Abundance (%) - TFA Derivative
2,5-DMA 44 (100%), 152 (20%), 151 (10%)140 (100%), 154 (50%), 118 (30%)
3,4-DMA 44 (100%), 152 (30%), 151 (15%)140 (80%), 154 (100%), 118 (25%)
2,4-DMA 44 (100%), 152 (25%), 151 (12%)140 (90%), 154 (70%), 118 (35%)
2,6-DMA 44 (100%), 152 (15%), 151 (8%)140 (75%), 154 (60%), 118 (20%)
2,3-DMA 44 (100%), 152 (18%), 151 (9%)140 (85%), 154 (65%), 118 (28%)
3,5-DMA 44 (100%), 152 (22%), 151 (11%)140 (95%), 154 (80%), 118 (32%)

Note: The relative abundances are approximate and can vary slightly depending on the specific instrumentation and analytical conditions. The key to differentiation lies in the reproducible differences in the ratios of these ion abundances.

Experimental Protocols

Sample Preparation and Derivatization

This protocol outlines the steps for the trifluoroacetylation of DMA isomers for GC-MS analysis.

  • Sample Preparation : Perform a liquid-liquid extraction of the sample under basic conditions (e.g., using a phosphate (B84403) buffer at pH > 10) into an organic solvent like ethyl acetate (B1210297).

  • Drying : Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization :

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporation and Reconstitution :

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized DMA isomers.

  • GC System : Agilent Gas Chromatograph (or equivalent)

  • Column : Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas : Helium at a constant flow of 1 mL/min

  • Oven Program :

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Injector :

    • Temperature: 250°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Mass Spectrometer :

    • Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Scan Range: 40-500 amu

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for 2,5-DMA and its TFA derivative, highlighting the formation of key diagnostic ions.

Fragmentation of 2,5-DMA 2_5_DMA 2,5-DMA (M+) m/z 195 fragment_152 Dimethoxybenzyl radical cation m/z 152 2_5_DMA->fragment_152 Loss of C2H5N fragment_44 Iminium ion (base peak) m/z 44 2_5_DMA->fragment_44 Alpha cleavage

Caption: Key fragmentation pathways of underivatized 2,5-DMA.

Fragmentation of TFA-2,5-DMA TFA_2_5_DMA TFA-2,5-DMA (M+) m/z 291 fragment_154 TFA-iminium ion m/z 154 TFA_2_5_DMA->fragment_154 Alpha cleavage fragment_140 Fragment m/z 140 TFA_2_5_DMA->fragment_140 Rearrangement fragment_118 Fragment m/z 118 fragment_154->fragment_118 Loss of HF

Caption: Key fragmentation pathways of TFA-derivatized 2,5-DMA.

References

Technical Support Center: Managing Non-Specific Binding in (+)-2,5-Dimethoxyamphetamine (DOI) Radioligand Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage non-specific binding (NSB) in (+)-2,5-Dimethoxyamphetamine (DOI) radioligand studies, particularly those targeting the 5-HT2A receptor.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a DOI radioligand assay?

A1: Non-specific binding refers to the adherence of the radioligand, such as [³H]DOI or [¹²⁵I]DOI, to components other than the target receptor (e.g., the 5-HT2A receptor).[1] This can include binding to lipids, other proteins, the filter apparatus, and plastic surfaces of the assay plate.[1][2][3] This binding is typically of low affinity and is not saturable. In contrast, specific binding is the saturable, high-affinity binding of the radioligand to the target receptor that researchers aim to quantify.

Q2: How is non-specific binding determined?

A2: Non-specific binding is measured by quantifying the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[1] This unlabeled compound saturates the specific binding sites on the 5-HT2A receptor, so any remaining radioactivity detected is considered non-specific.[2] The choice of competitor is crucial; for 5-HT2A assays, antagonists like ketanserin (B1673593) or spiperone (B1681076) are commonly used.[4]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be as low as possible to ensure a clear signal for specific binding. A common benchmark is that NSB should constitute less than 50% of the total binding at the highest radioligand concentration used in the experiment.[1][3] In well-optimized assays, it is often possible to achieve specific binding that accounts for more than 70-80% of the total binding.[1][5]

Q4: Why is it critical to minimize non-specific binding?

A4: High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of key receptor parameters such as affinity (Kd) and density (Bmax).[1] It reduces the signal-to-noise ratio of the assay, making it difficult to obtain reliable and reproducible data, particularly for compounds with subtle binding characteristics.

Troubleshooting Guide: High Non-Specific Binding

Problem: My non-specific binding with [³H]DOI is greater than 50% of my total binding, resulting in a poor assay window. What are the potential causes and solutions?

High non-specific binding is a frequent challenge that can be addressed by systematically evaluating and optimizing several aspects of the experimental protocol. The following table and flowchart outline common causes and their corresponding solutions.

Summary of Troubleshooting Strategies
Potential Cause Recommended Solution(s) Rationale
Radioligand Issues • Verify radioligand purity and check for degradation. • Consider using a lower concentration of the radioligand, ideally at or below the Kd.[5][6]Impurities or degradation products can bind non-specifically. High concentrations increase the likelihood of low-affinity, non-specific interactions.
Assay Buffer Composition Add a blocking protein: Incorporate 0.1-1% Bovine Serum Albumin (BSA) into the assay buffer.[7][8] • Adjust ionic strength: Increase the salt (e.g., NaCl) concentration in the buffer.[7][8] • Optimize pH: Ensure the buffer pH is optimal for receptor binding and stability.[7][8] • Add a surfactant: Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).[7][9]BSA coats surfaces (tubes, filters), reducing radioligand adsorption.[7] Salts can minimize electrostatic interactions contributing to NSB.[7] pH affects the charge of proteins and ligands.[7] Surfactants disrupt hydrophobic interactions.[7]
Filtration & Washing Technique Pre-treat filters: Soak glass fiber filters (e.g., Whatman GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours before use.[1][10] • Optimize washing: Use ice-cold wash buffer to slow radioligand dissociation.[1] Increase the wash volume and/or the number of rapid washes.[1][5]PEI is a cationic polymer that reduces the binding of positively charged radioligands to the negatively charged glass fiber filters.[10] Efficient washing is critical for removing unbound and non-specifically bound radioligand.
Incubation Conditions Optimize incubation time: Perform a time-course experiment to find the point where specific binding is maximal and NSB is minimized.[1] • Optimize temperature: Lowering the incubation temperature (e.g., from room temp to 4°C) may reduce NSB but may require a longer incubation time to reach equilibrium.[1][11]Equilibrium must be reached for accurate results, but prolonged incubation can sometimes increase NSB. Temperature affects binding kinetics and protein stability.
Receptor/Tissue Preparation Titrate protein concentration: Use the lowest amount of membrane/cell preparation that provides a robust specific signal. Ensure less than 10% of the total radioligand is bound to avoid ligand depletion.[3][12]Excess protein can increase the number of non-specific sites available for the radioligand to bind.
Visual Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and addressing high non-specific binding in your experiment.

G Troubleshooting Workflow for High Non-Specific Binding start High NSB Detected (>50% of Total) check_reagents Step 1: Verify Reagents start->check_reagents check_filters Step 2: Optimize Filtration check_reagents->check_filters If issue persists solution NSB Reduced check_reagents->solution Problem Solved reagent_actions • Check radioligand purity • Titrate protein concentration • Confirm displacer concentration check_reagents->reagent_actions check_buffer Step 3: Modify Assay Buffer check_filters->check_buffer If issue persists check_filters->solution Problem Solved filter_actions • Pre-soak filters in 0.5% PEI? • Increase wash volume/number? • Using ice-cold wash buffer? check_filters->filter_actions check_conditions Step 4: Adjust Conditions check_buffer->check_conditions If issue persists check_buffer->solution Problem Solved buffer_actions • Add 0.1-1% BSA? • Increase salt concentration? • Add 0.05% Tween-20? check_buffer->buffer_actions check_conditions->solution Problem Solved condition_actions • Optimize incubation time? • Lower incubation temperature? check_conditions->condition_actions G cluster_total Total Binding cluster_nsb Non-Specific Binding Determination TB_Receptor Receptor TB_Radioligand [3H]DOI TB_Radioligand->TB_Receptor Specific TB_NSB_Site Non-Specific Site (e.g., Filter, Lipid) TB_Radioligand->TB_NSB_Site Non-Specific NSB_Receptor Receptor NSB_Radioligand [3H]DOI NSB_Site Non-Specific Site (e.g., Filter, Lipid) NSB_Radioligand->NSB_Site Non-Specific Only Displacer Unlabeled Displacer (e.g., Ketanserin) Displacer->NSB_Receptor Blocks Specific Site

References

Technical Support Center: Strategies to Enhance the Solubility of (+)-2,5-Dimethoxyamphetamine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound hydrochloride (2,5-DMA HCl) for in vitro studies?

A1: The hydrochloride salt of this compound is soluble in aqueous solutions.[1] For initial stock solutions, several organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[2][3] Ethanol and dimethylformamide (DMF) are also viable options.[2] The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your cell line to the solvent. It is crucial to keep the final concentration of any organic solvent in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[4]

Q2: My 2,5-DMA solution precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A2: Precipitation upon addition of a drug stock solution to aqueous cell culture medium is a common issue, often referred to as "crashing out."[4] This typically occurs when the concentration of the compound in the final medium exceeds its aqueous solubility limit. The sudden change in solvent polarity when a concentrated organic stock is diluted into the aqueous medium can also cause the compound to precipitate.[5]

To resolve this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of 2,5-DMA in your experiment.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm your culture medium to 37°C and add the stock solution dropwise while gently vortexing.[6]

  • Use a lower concentration stock solution: This will require adding a larger volume of the stock to your media, but it can help to avoid localized high concentrations that lead to precipitation.

  • Consider the salt form: The hydrochloride salt of 2,5-DMA is more water-soluble than the free base.[1] Ensure you are using the appropriate form for your experiments.

Q3: Can I adjust the pH of my media to improve the solubility of 2,5-DMA?

A3: Yes, pH adjustment can be an effective strategy. As an amphetamine derivative, 2,5-DMA is a weak base.[7] The solubility of weak bases increases in acidic conditions due to protonation of the amine group, which forms a more soluble salt.[8] However, it is critical to consider the optimal pH range for your specific cell line, as significant deviations from physiological pH (typically 7.2-7.4) can be toxic to cells. If you do adjust the pH, it should be done carefully and the final pH of the medium should be verified.

Q4: Are there any other methods to enhance the solubility of 2,5-DMA for my in vitro experiments?

A4: Yes, several other techniques can be employed:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[9] For in vitro work, biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can be considered in combination with water or your primary solvent.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. β-cyclodextrins are commonly used for this purpose.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of 2,5-DMA exceeds its solubility limit in the aqueous medium.[4]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Solvent Shock Rapid dilution of a concentrated organic stock solution into the aqueous media causes a sudden change in polarity, leading to precipitation.[5]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration in Final Medium The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may also influence compound solubility.Ensure the final solvent concentration is as low as possible, typically below 0.5% (v/v).[4]
Issue 2: Precipitation Observed After Incubation
Potential Cause Explanation Recommended Solution
Metabolism-Induced pH Shift Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like 2,5-DMA.[5]Monitor the pH of your culture medium during the experiment. Consider changing the medium more frequently or using a more strongly buffered medium if compatible with your cells.
Interaction with Media Components Components in the cell culture medium, such as proteins from fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time.[5][11]Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue. If so, consider reducing the serum concentration or using a serum-free formulation if possible.
Temperature Instability The solubility of the compound may decrease at 37°C over extended periods.[5]While incubation at 37°C is necessary for cell culture, be aware of this possibility. If precipitation is observed after a long incubation, it may be necessary to refresh the media with a freshly prepared solution of the compound.

Quantitative Data

Table 1: Solubility of this compound hydrochloride (2,5-DMA HCl)

SolventSolubilityReference
Dimethylformamide (DMF)13 mg/mL[2]
Dimethyl sulfoxide (DMSO)5 mg/mL[2]
Ethanol14 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[2]

Note: The solubility of the free base form of 2,5-DMA is expected to be lower in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Calculate the required amount: Determine the mass of 2,5-DMA HCl needed to prepare a stock solution of the desired concentration (e.g., 10 mM) in high-quality, anhydrous DMSO.

  • Weigh the compound: Carefully weigh the 2,5-DMA HCl powder in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually confirm that no solid particles remain. The solution should be clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: pH Adjustment to Enhance Solubility
  • Prepare a concentrated stock solution: Prepare a concentrated stock of 2,5-DMA HCl in water or a suitable buffer (e.g., 10x PBS).

  • Adjust pH of the diluent: Before adding the 2,5-DMA stock, adjust the pH of your final cell culture medium. To increase solubility, you would aim for a slightly more acidic pH.

  • Use a sterile, dilute acid: Use a sterile, dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to slowly lower the pH of the medium while monitoring with a calibrated pH meter.

  • Target a tolerable pH: Adjust the pH to the lowest level that is well-tolerated by your specific cell line (e.g., pH 7.0-7.2).

  • Add the compound: Once the pH of the medium is stabilized, add the 2,5-DMA stock solution to reach the desired final concentration.

  • Verify final pH: After adding the compound, re-check the pH of the final medium to ensure it is within the acceptable range for your cells.

  • Control experiments: Always include a vehicle control with the same pH adjustment to account for any effects of the pH change on your cells.

Protocol 3: Using β-Cyclodextrin for Solubility Enhancement
  • Choose a suitable β-cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.

  • Prepare the cyclodextrin (B1172386) solution: Prepare a stock solution of HP-β-CD in your cell culture medium at a concentration several-fold higher than the final desired concentration.

  • Prepare the 2,5-DMA solution: Prepare a concentrated stock of 2,5-DMA in a minimal amount of a suitable solvent (e.g., DMSO).

  • Form the inclusion complex: Slowly add the 2,5-DMA stock solution to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the drug is a critical parameter and may need to be optimized (e.g., starting with a 1:1 or 2:1 molar ratio of HP-β-CD to 2,5-DMA).

  • Equilibrate: Allow the mixture to equilibrate for a period of time (e.g., 1-2 hours) at room temperature or 37°C with gentle agitation to facilitate the formation of the inclusion complex.

  • Sterile filter: Sterile filter the final solution through a 0.22 µm filter before adding it to your cell cultures.

  • Control experiments: Include a control with the cyclodextrin alone to assess any effects of the cyclodextrin on your experimental system.

Visualizations

Troubleshooting_Precipitation start Precipitate Observed in Media check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution check_stock->prepare_fresh_stock No optimize_dilution Optimize Dilution Method (e.g., serial dilution, dropwise addition) check_stock->optimize_dilution Yes prepare_fresh_stock->check_stock lower_concentration Test Lower Final Concentration optimize_dilution->lower_concentration Precipitation Persists resolution Issue Resolved optimize_dilution->resolution Resolved check_media_components Evaluate Media Components (e.g., serum, pH) lower_concentration->check_media_components Precipitation Persists lower_concentration->resolution Resolved check_media_components->resolution Resolved

Caption: Troubleshooting workflow for addressing precipitation of 2,5-DMA.

Solubility_Enhancement_Strategy start Poor Solubility of 2,5-DMA strategy1 pH Adjustment (to slightly acidic) start->strategy1 strategy2 Use of Co-solvents (e.g., DMSO, Ethanol) start->strategy2 strategy3 Complexation with Cyclodextrins (e.g., HP-β-CD) start->strategy3 evaluation Evaluate in experimental system for: - Solubility - Cell Viability - Experimental Outcome strategy1->evaluation strategy2->evaluation strategy3->evaluation success Successful Solubilization evaluation->success

Caption: Strategies for enhancing the solubility of 2,5-DMA in vitro.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized (+)-2,5-Dimethoxyamphetamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized (+)-2,5-Dimethoxyamphetamine (2,5-DMA). The following sections detail experimental protocols, present comparative data, and offer visualizations to assist in selecting the most appropriate method for your research needs.

Introduction

This compound is a psychoactive substance whose purity is critical for pharmacological and toxicological studies. The synthesis of 2,5-DMA can result in various impurities, including starting materials, by-products, and enantiomeric impurities. Therefore, robust analytical methods are required to ensure the purity and quality of the synthesized compound. HPLC is a widely used technique for this purpose, offering high resolution and sensitivity. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) for the purity assessment of 2,5-DMA.

Experimental Protocols

A detailed experimental protocol for a typical HPLC method for the analysis of 2,5-DMA is provided below. This is a general method and may require optimization based on the specific instrumentation and the impurity profile of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity of (+)-2,5-DMA

Objective: To determine the purity of a synthesized sample of this compound and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the (+)-2,5-DMA reference standard at a concentration of 1 mg/mL in the mobile phase (initial conditions).

  • Prepare a solution of the synthesized (+)-2,5-DMA sample at a concentration of 1 mg/mL in the mobile phase (initial conditions).

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the reference standard solution and record the chromatogram.

  • Inject the synthesized sample solution and record the chromatogram.

  • Identify the peak corresponding to (+)-2,5-DMA in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the purity of the synthesized sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for the purity analysis of 2,5-DMA.

FeatureHPLCGC-MSTLC
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on differential migration on a solid stationary phase with a liquid mobile phase.
Resolution HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantification ExcellentExcellentSemi-quantitative
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not requiredOften required for polar analytesGenerally not required
Confirmation Retention time and UV spectrumMass spectrum provides structural informationRf value and spot color
Speed Moderate (20-60 min per sample)Moderate to Fast (10-30 min per sample)Fast (multiple samples simultaneously)
Cost HighHighLow

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result Sample Synthesized (+)-2,5-DMA Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC HPLC System (C18 Column, UV Detector) Chromatogram_Standard Standard Chromatogram HPLC->Chromatogram_Standard Chromatogram_Sample Sample Chromatogram HPLC->Chromatogram_Sample Inject_Standard->HPLC Inject_Sample->HPLC Compare_RT Compare Retention Times Chromatogram_Standard->Compare_RT Chromatogram_Sample->Compare_RT Calculate_Purity Calculate Area % Purity Compare_RT->Calculate_Purity Purity_Report Purity Report Calculate_Purity->Purity_Report

Caption: Workflow for HPLC Purity Validation of (+)-2,5-DMA.

Comparison of Analytical Techniques

Technique_Comparison cluster_techniques Analytical Techniques cluster_outcomes Primary Outcomes Purity_Validation {Purity Validation of (+)-2,5-DMA} HPLC HPLC High Resolution High Sensitivity Excellent Quantification Purity_Validation->HPLC Quantitative Purity GCMS GC-MS Very High Resolution Very High Sensitivity Structural Confirmation Purity_Validation->GCMS Impurity Identification TLC TLC Low Cost Rapid Screening Semi-Quantitative Purity_Validation->TLC Preliminary Check Quantitative_Purity Quantitative Purity (%) HPLC->Quantitative_Purity Impurity_Profile Impurity Profile GCMS->Impurity_Profile Qualitative_Assessment Qualitative Assessment TLC->Qualitative_Assessment

Caption: Comparison of Analytical Techniques for 2,5-DMA Purity.

Concluding Remarks

For the quantitative determination of the purity of synthesized this compound, HPLC is a highly suitable method due to its high resolution, sensitivity, and excellent quantitative capabilities. It allows for the separation of the main compound from potential non-volatile impurities and can be adapted for chiral separations to determine enantiomeric purity.

GC-MS serves as a powerful complementary technique, particularly for the identification of volatile impurities. Its ability to provide structural information through mass spectrometry is invaluable for characterizing the impurity profile of the synthesized compound.

TLC is a cost-effective and rapid method for preliminary purity assessment and for monitoring the progress of a synthesis. However, it lacks the resolution and quantitative accuracy of HPLC and GC-MS for final purity validation.

The choice of analytical technique will depend on the specific requirements of the research, including the need for quantitative accuracy, impurity identification, and available resources. For comprehensive quality control, a combination of these techniques is often employed.

Limited Cross-Reactivity of Amphetamine Immunoassays with (+)-2,5-Dimethoxyamphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that commonly used amphetamine immunoassays exhibit minimal to no cross-reactivity with (+)-2,5-Dimethoxyamphetamine (DOM), a potent hallucinogenic substituted amphetamine. This guide provides a comparative analysis of the performance of several commercial immunoassays, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on the specificity of these screening tools.

The potential for cross-reactivity of structurally related compounds is a critical consideration in the development and application of immunoassays for drugs of abuse. False-positive results can have significant clinical and forensic implications. This guide focuses on the interaction of this compound (DOM) with various amphetamine-targeted immunoassays.

Comparative Analysis of Immunoassay Cross-Reactivity

Experimental studies evaluating the cross-reactivity of several commercial amphetamine immunoassays with this compound (DOM) have consistently demonstrated a low potential for interference. The following table summarizes the available quantitative data from published studies and manufacturer documentation.

Immunoassay KitManufacturerPlatformAnalyte TestedLowest Concentration for Positive Result (ng/mL)Estimated Cross-Reactivity (%)Reference
EMIT II Plus Amphetamines AssaySiemens/Syva®Roche/Hitachi Modular P2,5-Dimethoxyamphetamine> 100,000< 0.5[1]
CEDIA DAU Amphetamine/Ecstasy AssayMicrogenics (Thermo Scientific)Roche/Hitachi Modular P2,5-Dimethoxyamphetamine> 100,000< 0.5[1]
Lin-Zhi Methamphetamine Enzyme ImmunoassayLin-ZhiRoche/Hitachi Modular P2,5-Dimethoxyamphetamine> 100,000< 0.5[1]
Microgenics DRI® Ecstasy Enzyme AssayMicrogenics (Thermo Scientific)Roche/Hitachi Modular P2,5-Dimethoxyamphetamine> 100,000< 0.5[1]
Microgenics DRI® Phencyclidine Enzyme AssayMicrogenics (Thermo Scientific)Roche/Hitachi Modular P2,5-Dimethoxyamphetamine> 100,000Not Applicable[1]
Abuscreen Radioimmunoassay (High Specificity)RocheRadioimmunoassay2,5-Dimethoxyamphetamine (DMA)> 100,000Not Detected[2]
Abbott TDx Amphetamine/Methamphetamine IIAbbott DiagnosticsFluorescence Polarization Immunoassay (FPIA)2,5-Dimethoxyamphetamine (DMA)Not Detected at 100,000 ng/mLNot Detected[3]

Note: Estimated Cross-Reactivity is calculated as (Cutoff Concentration / Lowest Concentration for Positive Result) x 100. For concentrations reported as "> X", the cross-reactivity is presented as "< Y".

The data clearly indicates that even at very high concentrations, significantly exceeding typical levels encountered in biological samples, this compound does not produce a positive result in the tested amphetamine immunoassays. The study by Springer et al. (2014) systematically evaluated five commercial immunoassay kits and found that for 2,5-dimethoxyamphetamines, a positive result was not obtained even at a concentration of 100 µg/mL (100,000 ng/mL). Similarly, earlier studies on the Roche Abuscreen radioimmunoassay and the Abbott TDx FPIA platform also reported a lack of cross-reactivity with 2,5-dimethoxyamphetamine.[2][3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and interpreting the cross-reactivity data. Below are detailed protocols for the key experiments.

Protocol 1: Cross-Reactivity Screening on an Automated Analyzer (Adapted from Springer et al., 2014)
  • Sample Preparation: Stock solutions of this compound were prepared in methanol. These stocks were then used to spike drug-free human urine to achieve a high initial screening concentration (e.g., 100 µg/mL). Subsequent dilutions were prepared from this high concentration sample to determine the minimum concentration that would yield a positive result.

  • Immunoassay Analysis: The spiked urine samples were analyzed on a Roche/Hitachi Modular P automated screening instrument according to the manufacturer's instructions for each of the five commercial immunoassay reagent kits:

    • Siemens/Syva® EMIT®II Plus Amphetamines assay

    • Microgenics DRI® Ecstasy enzyme assay

    • Microgenics DRI® Phencyclidine enzyme assay

    • Lin-Zhi Methamphetamine enzyme immunoassay

    • CEDIA® DAU Amphetamine/Ecstasy Assay

  • Data Interpretation: A sample was considered positive if the instrument response was equal to or greater than the established cutoff calibrator for each assay (typically calibrated with d-amphetamine or d-methamphetamine). The lowest concentration of the tested compound that produced a positive result was recorded.

Protocol 2: Radioimmunoassay (RIA) Cross-Reactivity Determination (Adapted from Peel et al., 1990)
  • Sample Preparation: this compound was dissolved and diluted in drug-free urine to achieve a range of concentrations, typically from 1,000 to 100,000 ng/mL.

  • RIA Procedure: The analysis was performed using the Roche Abuscreen radioimmunoassay reagents for amphetamine (high specificity). The assay is based on the competition between unlabeled drug (from the sample) and a fixed amount of ¹²⁵I-labeled drug for binding sites on a limited amount of specific antibody.

  • Data Analysis: The amount of radioactivity in the bound fraction was measured using a gamma counter. The results for the spiked samples were compared to the negative and positive controls. A positive result was defined as a response equivalent to or greater than the 300 ng/mL d-amphetamine cutoff calibrator.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the process of evaluating immunoassay cross-reactivity, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation A Stock Solution of This compound C Spiked Urine Samples (Varying Concentrations) A->C B Drug-Free Human Urine B->C D Automated Immunoassay Analyzer (e.g., Roche/Hitachi Modular P) C->D E Addition of Immunoassay Reagents (Antibody, Enzyme-Labeled Drug) D->E F Competitive Binding Reaction E->F G Signal Detection (e.g., Spectrophotometry) F->G H Compare Sample Response to Cutoff Calibrator G->H I Determine Lowest Concentration for Positive Result H->I J Calculate % Cross-Reactivity I->J K Low/No Cross-Reactivity Detected J->K Final Report

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

G cluster_principle Competitive Immunoassay Principle cluster_negative Negative Sample (No DOM) cluster_positive Sample with High DOM Concentration Ab Anti-Amphetamine Antibody Ab->Binding1 Ab->Binding2 Low Affinity EnzymeDrug Enzyme-Labeled Amphetamine EnzymeDrug->Binding1 Signal Enzyme Activity -> Signal Binding1->Signal Forms Complex DOM (+)-2,5-Dimethoxy- amphetamine (DOM) DOM->Binding2 EnzymeDrug2 Enzyme-Labeled Amphetamine NoSignal Enzyme Remains Active -> No Signal Change Binding2->NoSignal

Caption: Signaling pathway of a competitive immunoassay with a non-cross-reactive compound.

References

A Comparative Analysis of the Receptor Binding Profiles of (+)-2,5-DMA and DOM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding profiles of two psychoactive phenethylamines: (+)-2,5-dimethoxyamphetamine ((+)-2,5-DMA) and 2,5-dimethoxy-4-methylamphetamine (DOM). Both compounds are known for their interaction with serotonin (B10506) receptors, but their distinct profiles account for their differing pharmacological effects. This document summarizes their binding affinities, details the experimental methods used for their determination, and illustrates the primary signaling pathway they activate.

Receptor Binding Affinity

The primary mechanism of action for both (+)-2,5-DMA and DOM is agonism at serotonin 5-HT2 receptors. DOM, also known as STP, is a potent psychedelic drug, with its effects largely attributed to its high affinity for the 5-HT2A receptor.[1][2] (+)-2,5-DMA is the parent compound of the DOx series of psychedelic drugs and is considered to have low potency as a psychedelic itself.[3]

The receptor binding affinities (Ki) of (+)-2,5-DMA and DOM at various serotonin receptors are summarized in the table below. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

Receptor(+)-2,5-DMA Ki (nM)DOM Ki (nM)
Serotonin 5-HT1A 9727 (for DOET, a related compound)-
Serotonin 5-HT2A 2502[3]12 (for DOET, a related compound)[4]
Serotonin 5-HT2B --
Serotonin 5-HT2C 108 (for DOET, a related compound)[4]-

Note: Data for DOM's direct Ki values were not as readily available in the initial search results; data for the closely related and potent compound DOET (2,5-dimethoxy-4-ethylamphetamine) is provided for a general comparison of the DOx series. Further research would be needed for a direct side-by-side comparison of DOM's Ki values at all listed receptors.

DOM is a selective full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated by its action at the 5-HT2A receptor.[1][2] In contrast, (+)-2,5-DMA is a low-potency partial agonist at the 5-HT2A receptor.[3] Neither drug shows significant binding to monoamine transporters at the concentrations tested.[3][4]

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays.[5] This robust and sensitive method quantifies the interaction between a ligand (the drug being tested) and a receptor.[5] The most common type of assay for determining Ki values is the competition (or inhibition) assay.[5]

Principle: A competition binding assay measures the ability of an unlabeled test compound (e.g., (+)-2,5-DMA or DOM) to compete with a fixed concentration of a radioactively labeled ligand for binding to a specific receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[5]

Generalized Protocol:

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., human 5-HT2A receptor) or brain tissue homogenates are prepared.[6]

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[7]

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes or Tissue) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound ((+)-2,5-DMA or DOM) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Data Plotting & Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

The primary target for both (+)-2,5-DMA and DOM, the 5-HT2A receptor, is a G protein-coupled receptor (GPCR).[8] Upon activation by an agonist, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[8] This pathway is a major excitatory signaling cascade for serotonin receptors.[8]

The Gq/G11 Signaling Cascade:

  • Agonist Binding: An agonist, such as DOM or (+)-2,5-DMA, binds to the 5-HT2A receptor.

  • G Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the Gq/G11 protein.

  • PLC Activation: The activated alpha subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).[8]

  • Second Messenger Production: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8] These downstream events lead to a variety of cellular responses.

Interestingly, some studies have shown that different 5-HT2A receptor ligands can differentially activate downstream signaling pathways, a phenomenon known as functional selectivity. For instance, 2,5-DMA has been shown to induce IP accumulation without activating the phospholipase A2 (PLA2) mediated response.[8]

5-HT2A Receptor Gq-Coupled Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist ((+)-2,5-DMA or DOM) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

References

A Comparative In Vivo Analysis of (+)-2,5-Dimethoxyamphetamine (DOM) and Psilocybin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct in vivo pharmacological profiles of two prominent serotonergic psychedelics, supported by experimental data.

This guide provides a detailed comparison of the in vivo effects of (+)-2,5-Dimethoxyamphetamine (DOM), a substituted amphetamine, and psilocybin, a tryptamine (B22526) prodrug. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their receptor binding profiles, pharmacokinetic properties, and behavioral effects in established animal models.

Receptor Binding Affinity

The primary molecular target for both DOM and psilocybin's psychedelic effects is the serotonin (B10506) 2A receptor (5-HT2A).[1][2] However, their affinity and selectivity for a range of other receptors contribute to their distinct pharmacological profiles. The following table summarizes the in vitro binding affinities (Ki values) of DOM and psilocin (the active metabolite of psilocybin) at various serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor(+)-DOM Ki (nM)Psilocin Ki (nM)Reference(s)
5-HT2A 6.8 - 6110 - 113[3][4][5]
5-HT2C 128 - 440110[3][4]
5-HT1A > 5600 - 7238100 - 113[3][4]
5-HT2B 68 - 128 (EC50)-[6]

Note: Data is compiled from multiple studies and variations in experimental conditions may exist. Ki values for psilocin are presented as it is the active metabolite of psilocybin in vivo.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) of DOM and psilocybin differ significantly, influencing their onset, duration, and intensity of effects. Psilocybin is a prodrug that is rapidly dephosphorylated to the pharmacologically active psilocin.[7] DOM, on the other hand, is an active compound upon administration.

Parameter(+)-DOM (Rat)Psilocybin/Psilocin (Rat)Reference(s)
Active Compound This compoundPsilocin[7]
Metabolism Primarily by CYP2D6 to Hydroxy-DOMDephosphorylation to psilocin[7]
Bioavailability -~50% (oral psilocybin to systemic psilocin)[8]
Tmax (oral) -80-100 min (psilocin from psilocybin)[8]
Half-life (t1/2) -1.5 - 4 hours (psilocin)[8]

Note: Comprehensive pharmacokinetic data for DOM in rodents is less readily available in a comparative format.

Behavioral Effects in Animal Models

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[1][9] Both DOM and psilocybin induce the HTR in a dose-dependent manner.

CompoundAnimal ModelED50 (mg/kg)Reference(s)
(+)-DOM Mouse (C57BL/6J)0.37 (s.c.)[10]
Psilocybin Mouse (C57BL/6J)0.38 (s.c.)[10]
Drug Discrimination

Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive substances.[11] In these studies, animals are trained to recognize the interoceptive cues of a specific drug. The ability of a novel compound to substitute for the training drug indicates similar subjective effects.

Training DrugTest DrugED50 (mg/kg)Animal ModelReference(s)
(+)-DOM (+)-DOM0.38Rat[1]
(+)-DOM Psilocybin0.76Rat[1]
Psilocybin Psilocybin0.5 (Training Dose)Rat[12]

Signaling Pathways and Experimental Workflows

The binding of DOM and psilocin to the 5-HT2A receptor initiates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 protein, leading to downstream effects. Recent research also points to the involvement of β-arrestin pathways, which may contribute to the nuanced effects of different psychedelics.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_11 Gq/11 5HT2A->Gq_11 Activates Beta_Arrestin β-Arrestin 5HT2A->Beta_Arrestin Recruits Ligand DOM or Psilocin Ligand->5HT2A Binds to PLC Phospholipase C (PLC) Gq_11->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream_G Downstream Effects (e.g., Gene Expression) PKC->Downstream_G Ca_release->Downstream_G Downstream_Arrestin Downstream Effects (e.g., Receptor Internalization) Beta_Arrestin->Downstream_Arrestin

Caption: Simplified 5-HT2A receptor signaling pathways activated by DOM and psilocin.

In_Vivo_Experimental_Workflow Start Study Design Animal_Model Animal Model Selection (e.g., C57BL/6J mice) Start->Animal_Model Drug_Admin Drug Administration (DOM or Psilocybin) Dose-Response Animal_Model->Drug_Admin Behavioral_Assays Behavioral Assays Drug_Admin->Behavioral_Assays PK_Studies Pharmacokinetic Studies Drug_Admin->PK_Studies HTR Head-Twitch Response (HTR) Behavioral_Assays->HTR Drug_Discrim Drug Discrimination Behavioral_Assays->Drug_Discrim Analysis Data Analysis (e.g., ED50, Ki, PK parameters) HTR->Analysis Drug_Discrim->Analysis Blood_Sampling Serial Blood Sampling PK_Studies->Blood_Sampling Brain_Tissue Brain Tissue Collection PK_Studies->Brain_Tissue Blood_Sampling->Analysis Brain_Tissue->Analysis End Comparative Report Analysis->End

References

Head-to-head comparison of the pharmacokinetics of 2,5-DMA and DOI

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of two closely related psychedelic phenethylamines.

This guide provides a detailed comparison of the pharmacokinetic profiles of 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) and 2,5-dimethoxy-4-iodoamphetamine (DOI). While both are structurally related and act as agonists at serotonin (B10506) 5-HT2A receptors, their pharmacokinetic properties differ significantly, leading to distinct pharmacological effects in terms of onset, duration, and potency. This comparison is intended for researchers, scientists, and drug development professionals.

Executive Summary

2,5-DMA and DOI, despite their structural similarities, exhibit markedly different pharmacokinetic profiles. DOI is significantly more potent, requiring a much lower dose to elicit psychoactive effects, and has a considerably longer duration of action compared to 2,5-DMA. This is largely attributed to the presence of the iodine atom at the 4-position of the phenyl ring in DOI, which influences its metabolic stability and receptor binding affinity. While comprehensive human pharmacokinetic data for 2,5-DMA is limited, available information and data from related compounds suggest a faster metabolism and clearance compared to DOI.

Pharmacokinetic Data Summary

Pharmacokinetic Parameter2,5-Dimethoxyamphetamine (2,5-DMA)2,5-Dimethoxy-4-iodoamphetamine (DOI)
Typical Oral Dose 80 - 160 mg1.5 - 3.0 mg
Duration of Action 6 - 8 hours16 - 30 hours
Metabolism Likely undergoes O-demethylation, hydroxylation, and deamination. Primarily metabolized by Cytochrome P450 enzymes, with CYP2D6 expected to play a significant role.Primarily metabolized by O-demethylation via the CYP2D6 enzyme.[1]
Key Metabolites Expected to be hydroxylated and demethylated derivatives.O-demethylated metabolites.
Elimination Primarily renal excretion of metabolites and some unchanged drug.Primarily renal excretion of metabolites.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments typically employed in such studies.

Human Pharmacokinetic Study Protocol

A typical clinical study to determine the pharmacokinetic profiles of 2,5-DMA and DOI would involve the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.

  • Drug Administration: A single oral dose of 2,5-DMA or DOI is administered to the subjects. The dose is carefully selected based on preclinical data and known psychoactive thresholds.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Urine Collection: Urine samples are collected over specified intervals (e.g., 0-12h, 12-24h, 24-48h) to assess renal clearance and identify metabolites.

  • Sample Storage: Plasma and urine samples are stored at -80°C until analysis to ensure the stability of the analytes.

Sample Preparation and Analysis for Quantification

The quantification of 2,5-DMA and DOI in biological matrices like plasma and urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

  • Sample Preparation:

    • Protein Precipitation: To remove proteins from plasma samples, a simple protein precipitation step is often employed. An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample, which is then vortexed and centrifuged to pellet the precipitated proteins.[2]

    • Liquid-Liquid Extraction (LLE): This method is used to extract the drugs from the biological matrix. The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate). The drugs partition into the organic layer, which is then separated and evaporated to concentrate the analytes.[3]

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb the drugs from the sample. Interfering substances are washed away, and the drugs are then eluted with a specific solvent.

  • LC-MS/MS Analysis:

    • The prepared sample extract is injected into a liquid chromatograph, which separates the parent drug from its metabolites based on their physicochemical properties.

    • The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific pattern.

    • The mass spectrometer detects and quantifies the parent drug and its metabolites by monitoring specific precursor and product ion transitions, providing high selectivity and sensitivity.[2][3]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study, from sample collection to data analysis.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis cluster_data Data Analysis Blood_Sample Blood Sample Collection Centrifugation Centrifugation (Plasma Separation) Blood_Sample->Centrifugation Urine_Sample Urine Sample Collection Storage Storage at -80°C Urine_Sample->Storage Centrifugation->Storage Extraction Extraction (LLE or SPE) Storage->Extraction LC_MS_MS LC-MS/MS Quantification Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Est Parameter Estimation PK_Modeling->Parameter_Est

Pharmacokinetic analysis workflow.
Serotonin 5-HT2A Receptor Signaling Pathway

Both 2,5-DMA and DOI exert their primary psychoactive effects through agonism of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a complex intracellular signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling & Gene Expression Ca_Release->Downstream PKC->Downstream Drug 2,5-DMA or DOI Drug->Receptor Agonist Binding

Simplified 5-HT2A receptor signaling.

References

The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethoxyamphetamines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of 4-substituted 2,5-dimethoxyamphetamines (DOx compounds) reveals a fascinating interplay between molecular structure and biological activity. For researchers, scientists, and drug development professionals, understanding these relationships is paramount for the rational design of novel therapeutics targeting the serotonergic system. This guide provides a comparative analysis of the structural activity relationship (SAR) of these potent psychoactive compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The 2,5-dimethoxyamphetamine (B1679032) backbone itself possesses modest psychoactive properties. However, the introduction of a substituent at the 4-position of the phenyl ring dramatically alters its pharmacological profile, particularly its affinity and efficacy at the serotonin (B10506) 2A (5-HT2A) receptor, a key mediator of psychedelic effects. The nature of this 4-position substituent—its size, lipophilicity, and electronic properties—is a critical determinant of the compound's potency and intrinsic activity.

Comparative Analysis of Receptor Binding and Functional Potency

The following tables summarize the in vitro pharmacological data for a series of 4-substituted 2,5-dimethoxyamphetamine analogs. The data, compiled from multiple studies, highlight the impact of the 4-position substituent on binding affinity (Ki) and functional potency (EC50) at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of 4-Substituted 2,5-Dimethoxyamphetamines

4-SubstituentCompoundKi (nM) at human 5-HT2A
Hydrogen2,5-DMA~1600
MethylDOM533[1]
EthylDOET137[1]
n-PropylDOPR1-9[2][3]
n-ButylDOBU2-56[2][3]
n-AmylDOAM2-56[2][3]
BromoDOB59[1]
IodoDOI~1-5
ChloroDOCData not consistently available
NitroDONData not consistently available

Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy (Emax) of 4-Substituted 2,5-Dimethoxyamphetamines

4-SubstituentCompoundEC50 (nM) at human 5-HT2AEmax (%)
MethylDOM~40Full agonist[4]
EthylDOET68-128 (5-HT2B)Partial agonist (73-85% at 5-HT2B)
n-PropylDOPR1-9High efficacy
n-ButylDOBU>10,000 (5-HT2B)No activation (5-HT2B)
n-AmylDOAM>10,000 (5-HT2B)No activation (5-HT2B)
BromoDOB-Partial agonist
IodoDOI0.5-1.5Full agonist

Key Observations from the Data:

  • Effect of Alkyl Chain Length: Increasing the length of the alkyl chain at the 4-position from methyl (DOM) to propyl (DOPR) generally increases both binding affinity and functional potency at the 5-HT2A receptor.[2][3] However, further increasing the chain length to butyl (DOBU) and amyl (DOAM) leads to a decrease in in vivo potency, which is likely attributed to pharmacokinetic factors such as reduced brain penetration rather than a loss of receptor activity.[2][5]

  • Halogen Substitution: The introduction of a halogen at the 4-position, such as bromo (DOB) or iodo (DOI), results in compounds with high affinity and potency. DOI, in particular, is one of the most potent 5-HT2A receptor agonists in this series.

  • Lipophilicity and Electronic Character: The affinity of these compounds for the 5-HT2A receptor is correlated with the lipophilicity of the 4-position substituent.[6][7] Electron-withdrawing groups at this position tend to increase activity, while electron-donating groups can decrease it.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin or [125I]DOI are commonly used radioligands that bind with high affinity to the 5-HT2A receptor.

  • Membrane Preparation:

    • HEK-293 cells expressing the 5-HT2A receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Procedure:

    • A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for 5-HT2A Receptor Potency (EC50)

This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq/11-coupled receptor, leading to an increase in intracellular calcium concentration.

  • Cell Line: HEK-293 or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, is used to measure changes in intracellular calcium levels.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach overnight.

    • The cells are then loaded with the calcium indicator dye for a specific period.

    • After washing to remove excess dye, the cells are treated with varying concentrations of the test compound.

    • The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximum response (Emax) is also determined and is often expressed as a percentage of the response to a reference full agonist, such as serotonin.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

The primary signaling cascade initiated by the activation of the 5-HT2A receptor by 4-substituted 2,5-dimethoxyamphetamines involves the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 4-Substituted 2,5-Dimethoxyamphetamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Psychedelic Effects) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Experimental Workflow for SAR Determination

The following diagram illustrates the general workflow for determining the structure-activity relationship of novel 4-substituted 2,5-dimethoxyamphetamine analogs.

Experimental Workflow for SAR Determination cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_analysis Data Analysis & SAR cluster_invivo In Vivo (Optional) Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC50, Emax) Purification->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination SAR_Determination->Synthesis Iterative Design Animal_Models Animal Behavioral Models (e.g., Head-twitch Response) SAR_Determination->Animal_Models

Caption: Workflow for SAR studies of novel compounds.

References

Validating a Bioanalytical Method for (+)-2,5-Dimethoxyamphetamine: A Comparative Guide to Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a critical prerequisite for the reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of analytical techniques for the quantification of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) and outlines the essential steps for method validation in accordance with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4]

The accurate measurement of drug and metabolite concentrations in biological fluids is paramount for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies.[5][6] A thoroughly validated bioanalytical method ensures that the data generated are reliable and suitable for supporting regulatory submissions.[7][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is fundamental to developing a robust bioanalytical method. For the quantification of amphetamine derivatives like 2,5-DMA, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods due to their high sensitivity and selectivity.[9][10] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, though it may lack the sensitivity and selectivity of mass spectrometric methods.

Below is a summary of the typical performance characteristics of these techniques for amphetamine quantification.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Quantification (LOQ) 0.1 - 10 ng/mL0.05 - 5 ng/mL10 - 100 ng/mL
Linearity (r²) > 0.99> 0.99> 0.98
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (%RSD) < 15%< 15%< 20%
Selectivity HighVery HighModerate to Low
Matrix Effect Can be significant, often requires derivatizationCan be significant, managed with appropriate sample preparation and internal standardsLess susceptible but can be affected by co-eluting substances
Throughput ModerateHighHigh

Regulatory Framework for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring a consistent approach across different regulatory agencies.[1][2][3] A full validation should be performed when a new bioanalytical method is developed and used for the first time.[8] The core parameters that must be evaluated during validation are outlined below.

cluster_validation Bioanalytical Method Validation Workflow cluster_parameters Key Validation Parameters cluster_application Method Application MethodDevelopment MethodDevelopment FullValidation FullValidation MethodDevelopment->FullValidation Finalized Method Selectivity Selectivity FullValidation->Selectivity Sensitivity Sensitivity FullValidation->Sensitivity MatrixEffect MatrixEffect FullValidation->MatrixEffect CalibrationCurve CalibrationCurve FullValidation->CalibrationCurve Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Stability Stability FullValidation->Stability SampleAnalysis SampleAnalysis FullValidation->SampleAnalysis Validated Method DataReporting DataReporting SampleAnalysis->DataReporting

Bioanalytical method validation workflow.

Experimental Protocols for Method Validation

Detailed experimental protocols are essential for ensuring the reproducibility and reliability of the validation process. Below are protocols for key validation experiments for an LC-MS/MS method for this compound in human plasma.

1. Selectivity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

    • Evaluate chromatograms for any interfering peaks at the retention times of the analyte and internal standard. The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

2. Calibration Curve and Linearity

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a blank plasma sample and a series of at least six to eight non-zero calibration standards by spiking blank plasma with known concentrations of 2,5-DMA.

    • The concentration range should cover the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Process and analyze the calibration standards along with a blank and a zero standard (blank with internal standard).

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the best-fit regression model. A correlation coefficient (r²) of ≥ 0.99 is generally required.

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • For intra-assay accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-assay accuracy and precision, analyze the QC samples on at least three different days.

    • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[11]

4. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

    • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified duration.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

cluster_stability Stability Assessment cluster_processing Sample Processing AnalyteInMatrix Analyte in Biological Matrix FreezeThaw FreezeThaw AnalyteInMatrix->FreezeThaw ShortTerm ShortTerm AnalyteInMatrix->ShortTerm LongTerm LongTerm AnalyteInMatrix->LongTerm ProcessedSample ProcessedSample FreezeThaw->ProcessedSample Extraction ShortTerm->ProcessedSample Extraction LongTerm->ProcessedSample Extraction PostPreparative PostPreparative ProcessedSample->PostPreparative Autosampler Storage

Logical relationships in stability testing.

Summary of Validation Data

The following tables present hypothetical validation data for an LC-MS/MS method for the quantification of this compound in human plasma, demonstrating acceptance criteria based on regulatory guidelines.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5)Inter-Assay (n=15, 3 runs)
Mean Conc. (ng/mL) ± SD Accuracy (%Bias)
LLOQ0.50.52 ± 0.044.0
Low QC1.51.45 ± 0.11-3.3
Medium QC5051.2 ± 2.82.4
High QC150147.5 ± 9.6-1.7

Table 2: Stability

Stability TestQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SD (n=3)Accuracy (%Bias)
Freeze-Thaw (3 cycles)Low QC1.51.41 ± 0.10-6.0
High QC150145.8 ± 8.9-2.8
Short-Term (6 hours, RT)Low QC1.51.47 ± 0.09-2.0
High QC150153.2 ± 10.12.1
Long-Term (30 days, -80°C)Low QC1.51.54 ± 0.112.7
High QC150148.9 ± 12.3-0.7
Post-Preparative (24 hours, 4°C)Low QC1.51.44 ± 0.13-4.0
High QC150151.7 ± 9.81.1

By adhering to these regulatory guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data for their drug development programs.

References

Comparative study of the behavioral effects of the enantiomers of 2,5-Dimethoxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of the (R)- and (S)-enantiomers of 2,5-Dimethoxyamphetamine (DOM), a substituted amphetamine with psychedelic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the stereoselective actions of this compound.

The hallucinogenic properties of DOM are primarily attributed to its interaction with serotonin (B10506) 5-HT2A receptors. The activity of DOM resides predominantly in its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.

Quantitative Analysis of Behavioral Effects

The following table summarizes the available quantitative data comparing the potency of the (R)- and (S)-enantiomers of DOM in various behavioral assays.

Behavioral AssaySpeciesEnantiomerPotency (Relative to Racemic DOM)Effective Dose Range (in humans)Reference
Schedule-Controlled Behavior Rat(R)-(-)-DOM5-6 times more potent than (S)-DOMNot Applicable[1]
(S)-(+)-DOMLess potentNot Applicable[1]
Drug Discrimination Rat(-)-isomerMore potent than (+)-isomerNot Applicable
Psychoactive Effects in Humans Human(R)-DOMApproximately twice as potent1.0 - 2.5 mg[2]
(S)-DOMNo psychoactive effects observed> 4 mg (no activity reported)[2]
Racemic DOM-2 - 5 mg[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Schedule-Controlled Behavior in Rats

  • Subjects: Male Sprague-Dawley rats were utilized in these experiments.

  • Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser were used.

  • Procedure: The rats were trained to press a lever under a fixed-interval schedule of food presentation. Once a stable pattern of responding was established, the effects of the DOM enantiomers were evaluated. The drugs, (R)-(-)-DOM, (S)-(+)-DOM, and racemic DOM, were administered intraperitoneally at various doses. The primary measure was the rate of responding, which was recorded and analyzed to determine the dose-response relationship for each compound.[1]

Drug Discrimination in Rats

  • Subjects: Rats were trained to discriminate the effects of a specific training drug from saline.

  • Apparatus: A two-lever operant chamber was used for this paradigm.

  • Procedure: Animals were trained to press one lever after the administration of the training drug (e.g., racemic DOM) and another lever after a saline injection to receive a food reward. Once this discrimination was learned, generalization tests were conducted with the individual enantiomers, (R)-DOM and (S)-DOM. The percentage of responses on the drug-appropriate lever was measured to determine the degree to which the enantiomers produced stimulus effects similar to the training drug. This allows for an assessment of their relative potencies.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway implicated in the psychedelic effects of DOM and a typical experimental workflow for studying its behavioral effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_DOM (R)-DOM HT2A 5-HT2A Receptor R_DOM->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., gene expression, neuronal excitability) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway Activated by (R)-DOM.

G cluster_setup Experimental Setup cluster_execution Data Collection cluster_analysis Analysis and Interpretation Animal_Model Animal Model Selection (e.g., Rats) Behavioral_Paradigm Choice of Behavioral Paradigm (e.g., Drug Discrimination) Animal_Model->Behavioral_Paradigm Training Training Phase Behavioral_Paradigm->Training Drug_Admin Drug Administration ((R)-DOM, (S)-DOM, Vehicle) Testing Testing Phase (Generalization) Drug_Admin->Testing During Testing Training->Drug_Admin During Training Data_Recording Data Recording (e.g., Lever Presses) Testing->Data_Recording Dose_Response Dose-Response Curve Generation Data_Recording->Dose_Response ED50 Calculation of ED50 Values Dose_Response->ED50 Comparison Comparative Analysis of Potency ED50->Comparison Conclusion Conclusion on Stereoselectivity Comparison->Conclusion

Caption: Experimental Workflow for Behavioral Comparison.

References

Assessing the Specificity of Antibodies for (+)-2,5-Dimethoxyamphetamine (DOB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and forensic analysis, the availability of specific antibodies is crucial for the accurate detection and quantification of psychoactive compounds. This guide provides a comparative assessment of the specificity of antibodies raised against phenethylamines of the DO sub-family, with a focus on (+)-2,5-Dimethoxyamphetamine (DOB). The data presented here is primarily derived from patent literature describing the development of specific immunoassays for this class of compounds, offering a significant advancement over general amphetamine immunoassays which typically show poor cross-reactivity with DOB.

Performance Comparison of DO Sub-Family Specific Antibodies

The development of specific immunoassays for the DO sub-family of phenethylamines has been a notable challenge. However, recent advancements have led to the generation of antibodies with high specificity for this group of compounds. Below is a summary of the cross-reactivity of a specific antibody developed for the DO sub-family, demonstrating its performance with DOB and other structurally related molecules.

CompoundStructurePercent Cross-Reactivity (%)
DOB (4-Bromo-2,5-dimethoxyamphetamine) 100
Bromo DragonFly (HCl)96
DOI (4-Iodo-2,5-dimethoxyamphetamine) HCl73
DON (4-Nitro-2,5-dimethoxyamphetamine)57
DOET (4-Ethyl-2,5-dimethoxyamphetamine)50
DOM (4-Methyl-2,5-dimethoxyamphetamine)49
DOC (4-Chloro-2,5-dimethoxyamphetamine)47

Data is derived from patent US10775394B2, which describes an antibody with an IC50 of 0.437 ng/mL for DOB.[1]

It is important to note that many commercial amphetamine immunoassays show negligible cross-reactivity with DOB and other related phenethylamines. One study evaluating nine commercial ELISA kits found that cross-reactivity towards DOB was less than 0.4%, even at concentrations as high as 50,000 ng/mL.[2] This highlights the necessity of developing specific antibodies, such as the one detailed above, for the reliable detection of this class of compounds.

Experimental Protocols

The generation of specific antibodies against small molecules like DOB requires the synthesis of a hapten, which is then conjugated to a carrier protein to become immunogenic.

1. Hapten Synthesis and Immunogen Preparation

The synthesis of a suitable hapten is a critical first step. For the DO sub-family of compounds, a common strategy involves derivatization at the 4-position of the phenyl ring to allow for the attachment of a linker arm, which is then conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1]

  • Hapten Design: A derivative of a DO-subfamily compound is synthesized with a functional group (e.g., a carboxyl group) at the end of a spacer arm. This spacer arm is crucial to present the hapten to the immune system effectively.

  • Conjugation to Carrier Protein: The hapten is then covalently linked to a carrier protein (e.g., BSA) using a suitable crosslinker. The resulting hapten-protein conjugate serves as the immunogen.[1]

2. Antibody Production and Immunoassay Development

The immunogen is used to immunize animals (e.g., mice or rabbits) to elicit an immune response. Standard techniques for monoclonal or polyclonal antibody production can then be employed.

  • Immunization: Animals are immunized with the hapten-protein conjugate.

  • Screening: The resulting antibodies are screened for their ability to bind to the target analyte (e.g., DOB).

  • Immunoassay: A competitive immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is then developed. In this format, the analyte in a sample competes with a labeled form of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1]

Visualizing Experimental Workflows

Hapten-Carrier Protein Conjugation for Immunogen Synthesis

Hapten_Conjugation cluster_reactants Reactants cluster_process Process cluster_product Product DOB_Hapten DOB-Linker Hapten Conjugation Conjugation Reaction DOB_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Conjugation Crosslinker Crosslinking Agent Crosslinker->Conjugation Immunogen DOB-Immunogen Conjugation->Immunogen

Caption: Workflow for the synthesis of a DOB-immunogen.

Competitive ELISA Workflow for DOB Detection

Competitive_ELISA cluster_steps ELISA Steps Step1 1. Coat plate with anti-DOB antibody Step2 2. Add sample (containing DOB) and DOB-enzyme conjugate Step1->Step2 Step3 3. Competition for antibody binding Step2->Step3 Step4 4. Wash to remove unbound molecules Step3->Step4 Step5 5. Add substrate Step4->Step5 Step6 6. Measure signal Step5->Step6

Caption: Workflow of a competitive ELISA for DOB detection.

References

A Comparative Analysis of (+)-2,5-Dimethoxyamphetamine and Other 5-HT2A Receptor Agonists' Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of (+)-2,5-Dimethoxyamphetamine (DOB) against other well-known 5-HT2A receptor agonists, including LSD, psilocin, and mescaline. The data presented is supported by experimental findings from various scientific studies.

Comparative Potency at the 5-HT2A Receptor

The potency of a compound at a specific receptor is a critical determinant of its pharmacological activity. For 5-HT2A receptor agonists, potency is typically quantified by the half-maximal effective concentration (EC50) and the inhibition constant (Ki). EC50 represents the concentration of an agonist that produces 50% of the maximal response, while Ki indicates the binding affinity of a ligand for the receptor. Lower EC50 and Ki values signify higher potency and affinity, respectively.

The following table summarizes the in vitro potency of DOB and other selected 5-HT2A agonists based on published experimental data. It is important to note that values can vary between studies due to differences in experimental systems and conditions.

CompoundEC50 (nM)Ki (nM)Efficacy (% of 5-HT max response)
This compound (DOB) ~40Similar to 5-HTFull agonist (85.9–95.1%)[1]
Lysergic acid diethylamide (LSD) 0.51 - 7.2[1][2]0.57Partial agonist (64.5%)[1]
Psilocin 10[3]120 - 173 (human brain)[4][5]Partial agonist
Mescaline ~10,000[6]150 - 12,000[7]Partial agonist

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The determination of agonist potency at the 5-HT2A receptor involves a variety of in vitro assays. The most common methodologies cited in the supporting literature are detailed below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor. This technique involves competing a non-labeled test compound against a radiolabeled ligand known to bind to the receptor of interest.

Typical Protocol:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A receptor agonist (e.g., [125I]DOI or [3H]5-HT) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Functional Assays

Functional assays measure the biological response elicited by an agonist upon binding to the receptor. These assays are crucial for determining the EC50 and the efficacy of a compound.

1. Inositol (B14025) Phosphate (IP) Accumulation Assay: The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs).[9][10]

Typical Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.

  • Labeling: The cells are incubated with a radiolabeled inositol precursor (e.g., myo-[3H]inositol) to incorporate it into cellular phosphoinositides.

  • Stimulation: The cells are then stimulated with various concentrations of the agonist in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction and Quantification: The reaction is stopped, and the accumulated IPs are extracted and quantified using scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[11]

2. Calcium Flux Assay: The activation of the PLC pathway also leads to an increase in intracellular calcium concentration ([Ca2+]i).[9][12]

Typical Protocol:

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

  • Agonist Addition: The cells are then exposed to different concentrations of the test agonist.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).[13]

  • Data Analysis: The data is used to construct dose-response curves and calculate EC50 values.[13]

Visualizing the Mechanisms

To better understand the processes involved in determining and comparing agonist potency, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for comparison.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Agonist 5-HT2A Agonist 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds to Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response G Start Start: Select Agonists for Comparison Assay_Selection Select In Vitro Assays (e.g., Binding, Functional) Start->Assay_Selection Cell_Culture Culture Cells Expressing 5-HT2A Receptors Assay_Selection->Cell_Culture Perform_Binding_Assay Perform Radioligand Binding Assay Cell_Culture->Perform_Binding_Assay Perform_Functional_Assay Perform Functional Assay (e.g., IP1, Ca²⁺ Flux) Cell_Culture->Perform_Functional_Assay Data_Collection_Binding Collect Binding Data (IC50) Perform_Binding_Assay->Data_Collection_Binding Data_Collection_Functional Collect Functional Data (Dose-Response) Perform_Functional_Assay->Data_Collection_Functional Calculate_Ki Calculate Ki from IC50 Data_Collection_Binding->Calculate_Ki Calculate_EC50_Emax Calculate EC50 and Emax Data_Collection_Functional->Calculate_EC50_Emax Data_Analysis Analyze and Compare Potency and Efficacy Calculate_Ki->Data_Analysis Calculate_EC50_Emax->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion G cluster_compounds Compounds cluster_parameters Parameters for Comparison Central_Topic Comparative Potency of 5-HT2A Agonists DOB DOB Central_Topic->DOB LSD LSD Central_Topic->LSD Psilocin Psilocin Central_Topic->Psilocin Mescaline Mescaline Central_Topic->Mescaline EC50 EC50 (Potency) DOB->EC50 Ki Ki (Affinity) DOB->Ki Efficacy Efficacy DOB->Efficacy LSD->EC50 LSD->Ki LSD->Efficacy Psilocin->EC50 Psilocin->Ki Psilocin->Efficacy Mescaline->EC50 Mescaline->Ki Mescaline->Efficacy

References

Safety Operating Guide

Proper Disposal of (+)-2,5-Dimethoxyamphetamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (+)-2,5-Dimethoxyamphetamine is a Schedule I controlled substance in the United States. Its handling and disposal are subject to strict regulations by the Drug Enforcement Administration (DEA) and other relevant authorities. This document provides guidance on the proper disposal procedures in a laboratory setting and is intended for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department and ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. Due to its classification as a Schedule I controlled substance, specific procedures must be followed to prevent diversion and ensure environmental safety. The primary and most recommended method for the disposal of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor.

Core Principles of Controlled Substance Disposal

The disposal of controlled substances is governed by the DEA, with the primary goal of rendering the substance "non-retrievable". This means that the substance cannot be transformed to a physical or chemical state or form that would allow it to be readily available for illicit use. While on-site destruction is permissible under strict DEA regulations, the most common and secure method for research institutions is the use of a reverse distributor.

Key considerations for the disposal of this compound include:

  • Security: Maintaining a secure chain of custody from the laboratory to the final disposal site is paramount to prevent diversion.

  • Compliance: Adherence to all DEA, federal, state, and local regulations is mandatory.

  • Safety: Protecting laboratory personnel and the environment from exposure to the substance is a primary concern.

Experimental Protocol: Segregation and Preparation for Disposal

The following protocol outlines the steps for the segregation and preparation of this compound for disposal via a reverse distributor, facilitated by the institution's EHS department.

Materials:

  • Primary waste container (clearly labeled, leak-proof, and compatible with the chemical form of the substance)

  • Secondary containment (e.g., a larger, durable plastic tub)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

  • Controlled substance disposal request forms (provided by your institution's EHS department)

  • Chain of custody forms (provided by the EHS department or the reverse distributor)

Procedure:

  • Initiate Disposal Request: Contact your institution's EHS department to initiate a request for the disposal of a controlled substance. They will provide the necessary forms and guidance on their specific procedures.[1][2][3]

  • Segregation of Waste:

    • Clearly label the primary waste container with "Hazardous Waste," the chemical name "this compound," and any other required information as per your institution's policy.

    • Place the primary container in a designated and secure waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

    • Utilize secondary containment to prevent the spread of contamination in case of a spill.

  • Complete Required Documentation:

    • Fill out the controlled substance disposal request form provided by your EHS department. This form will typically require information such as the name of the substance, quantity, concentration, and the reason for disposal.

    • For Schedule I or II substances, a DEA Form 222 may be required to document the transfer to the reverse distributor. Your EHS department will facilitate this process.[1][4]

  • Packaging for Pickup:

    • Ensure the primary waste container is securely sealed.

    • Place the sealed container in the secondary containment.

    • Attach the completed disposal request form to the secondary containment.

  • Scheduled Pickup:

    • Your EHS department will schedule a pickup of the waste.

    • At the time of pickup, a trained EHS technician or a representative from the reverse distributor will verify the container and documentation.

    • You will be required to sign a chain of custody form to document the transfer of the waste. Retain a copy of this form for your records.[1][5]

Data Presentation: Waste Management Overview

Parameter Guideline Regulatory Citation (Example)
Disposal Method Transfer to a DEA-registered reverse distributor21 CFR 1317.05
On-site Destruction Must render the substance "non-retrievable"21 CFR 1317.90
Record Keeping Maintain all disposal records for a minimum of two years21 CFR Part 1304
Required Forms DEA Form 41 (for on-site destruction), DEA Form 222 (for transfer of Schedule I/II substances)DEA Diversion Control Division

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_researcher Researcher's Responsibility cluster_ehs EHS Department's Role cluster_disposal Final Disposal A Identify Waste this compound B Segregate and Label Waste Container A->B C Complete Disposal Request Form B->C D Package Waste for Pickup C->D E Provide Forms and Guidance C->E F Schedule Waste Pickup D->F G Verify Waste and Documentation F->G H Sign Chain of Custody G->H I Transfer to Reverse Distributor H->I J DEA-Compliant Destruction I->J

Caption: Disposal workflow for this compound.

Safety and Handling Considerations

When handling this compound, it is crucial to adhere to strict safety protocols to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[6]

  • Spill Response: In the event of a spill, contain the material and collect it using appropriate absorbent materials. Transfer the spilled substance and cleanup materials into a sealed container for disposal as hazardous waste.[6][7] Avoid generating dust.

  • Decontamination: Decontaminate surfaces that may have come into contact with the substance using a suitable cleaning agent. The Illinois Department of Public Health suggests a three-wash and rinse cycle with a detergent-water solution for cleaning surfaces contaminated with methamphetamine, which may serve as a conservative approach.

Due to the potent hallucinogenic properties of this compound, it is imperative to handle this compound with extreme caution to prevent accidental exposure, which could lead to significant psychological distress.[8] The laboratory environment should be controlled to minimize the risk of such incidents.

References

Personal protective equipment for handling (+)-2,5-Dimethoxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Handling (+)-2,5-Dimethoxyamphetamine (2,5-DMA) requires stringent safety measures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these procedural steps is critical for minimizing exposure risk.

Hazard Summary

This compound is classified as a hazardous substance with the following primary dangers[1]:

  • Acute Toxicity (Oral): Toxic if swallowed[1][2].

  • Acute Toxicity (Dermal): Toxic in contact with skin[1][2].

  • Acute Toxicity (Inhalation): Fatal if inhaled[1][3].

  • Organ Damage: Causes damage to organs, specifically the eyes[2].

Given the high potential for abuse and lack of accepted medical use in the United States, it is classified as a DEA Schedule I controlled substance[1]. The toxicological properties have not been thoroughly investigated, warranting a highly cautious approach[2][3].

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize airborne concentrations and prevent contact.

  • Ventilation: All handling of 2,5-DMA should occur within a certified chemical fume hood or other suitable containment, such as a glove box[2][3]. Use process enclosures or local exhaust ventilation to control airborne levels below recommended exposure limits[2][3].

  • Safety Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers[2][3].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling 2,5-DMA. The following table summarizes the required equipment for various laboratory operations.

Operation ScenarioEye & Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Handling Solids (Weighing, Aliquoting) Safety glasses with side shields or chemical splash goggles[2][3].Compatible chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended[4].NIOSH-approved respirator is required if not handled in a fume hood or if dust is generated.Full-coverage lab coat[2][3].
Handling Solutions/Liquids Chemical splash goggles. A face shield is required if there is a significant splash risk[5].Compatible chemical-resistant gloves. Change gloves frequently (e.g., every 30-60 minutes)[5].NIOSH-approved respirator with appropriate cartridges for organic vapors.Non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs[4][5].
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., rubber gloves) over standard lab gloves[2][3].NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges, depending on spill size and ventilation[2][3].Chemical-resistant apron or suit, and rubber boots[2][3].
Waste Disposal Safety glasses with side shields or chemical splash goggles.Compatible chemical-resistant gloves.Use in a well-ventilated area or fume hood.Full-coverage lab coat.

Standard Handling Procedures & Protocols

The following step-by-step guidance outlines the procedural workflow for safely handling 2,5-DMA in a laboratory setting.

A. Preparation and Pre-Handling

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designate Area: Clearly designate a specific area within a chemical fume hood for handling 2,5-DMA.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before retrieving the 2,5-DMA stock.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures before use[6].

B. Handling Operations

  • Work Within Containment: Perform all manipulations of 2,5-DMA (weighing, dissolving, transferring) inside a certified chemical fume hood to minimize inhalation exposure[2][3].

  • Avoid Dust and Aerosols: Handle the substance carefully to avoid generating dust or aerosols.

  • Prevent Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[7].

  • Contamination Prevention: Use dedicated spatulas, glassware, and other equipment. If not possible, decontaminate equipment thoroughly after use.

C. Post-Handling and Cleanup

  • Secure Compound: Tightly close the primary container and store it according to established protocols[2][3].

  • Decontaminate Area: Wipe down the work surface within the fume hood with an appropriate deactivating solution, followed by a cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after[2][3][7].

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) in a designated, sealed chemical waste container in accordance with local, state, and federal regulations[3].

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][3].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes[2][3]. Seek medical attention if symptoms occur[2][3].

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].

  • In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention[2][3].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when planning to handle this compound.

PPE_Selection_Workflow start Start: Plan to Handle This compound assess_task Assess Task: - Solid or Liquid? - Scale of work? - Potential for aerosol/dust generation? start->assess_task ppe_core Core PPE: - Lab Coat - Safety Glasses assess_task->ppe_core ppe_eyes Upgrade Eye/Face Protection: - Chemical Splash Goggles - Face Shield for Splash Risk assess_task->ppe_eyes Liquid / Splash Risk ppe_body Enhanced Body Protection: - Impermeable Gown - Apron / Boots for Spill assess_task->ppe_body Spill / Large Scale assess_controls Are Engineering Controls Adequate? (e.g., Fume Hood, Glove Box) ppe_respirator Respiratory Protection: - NIOSH-Approved Respirator (Required if controls are inadequate or spill occurs) assess_controls->ppe_respirator No / High Risk proceed Proceed with Caution assess_controls->proceed Yes ppe_gloves Hand Protection: - Compatible Chemical-Resistant Gloves - Consider Double Gloving ppe_core->ppe_gloves ppe_gloves->assess_controls ppe_eyes->assess_controls ppe_respirator->proceed ppe_body->ppe_respirator

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.